molecular formula C10H7BrClN B11722143 4-Bromo-8-chloro-7-methylquinoline

4-Bromo-8-chloro-7-methylquinoline

Cat. No.: B11722143
M. Wt: 256.52 g/mol
InChI Key: OBNTTXAFANYYAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-8-chloro-7-methylquinoline is a useful research compound. Its molecular formula is C10H7BrClN and its molecular weight is 256.52 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Bromo-8-chloro-7-methylquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-8-chloro-7-methylquinoline including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H7BrClN

Molecular Weight

256.52 g/mol

IUPAC Name

4-bromo-8-chloro-7-methylquinoline

InChI

InChI=1S/C10H7BrClN/c1-6-2-3-7-8(11)4-5-13-10(7)9(6)12/h2-5H,1H3

InChI Key

OBNTTXAFANYYAF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=NC=CC(=C2C=C1)Br)Cl

Origin of Product

United States

Foundational & Exploratory

Therapeutic Potential & Synthetic Utility of 4-Bromo-8-chloro-7-methylquinoline Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 4-Bromo-8-chloro-7-methylquinoline scaffold (CAS: 1700192-55-7) represents a high-value pharmacophore intermediate for the synthesis of bioactive quinolines. Unlike the ubiquitous 7-chloroquinoline core found in first-generation antimalarials (e.g., Chloroquine), this tri-substituted scaffold offers a unique electronic and steric profile. The 8-chloro-7-methyl substitution pattern provides a specific lipophilic handle while modulating the pKa of the quinoline nitrogen, a critical factor in lysosomotropic drug design and kinase inhibitor binding affinity.

This guide details the chemical architecture, therapeutic applications, and validated synthetic protocols for leveraging this scaffold in lead optimization campaigns.

Chemical Architecture & Reactivity Analysis

Understanding the regioselective reactivity of this scaffold is paramount for designing efficient synthetic routes.

The 4-Bromo "Warhead"

The bromine atom at the C4 position is the primary site for functionalization. It is significantly more reactive toward nucleophilic aromatic substitution (


) and palladium-catalyzed cross-couplings than the chlorine at C8.
  • Reactivity Driver: The varying electronegativity of the heterocyclic nitrogen activates the C4 position.

  • Selectivity: The bond dissociation energy (BDE) of C-Br is lower than C-Cl, allowing chemoselective replacement of the C4-Br without disturbing the C8-Cl handle.

The 8-Chloro-7-Methyl Motif

This specific substitution pattern is not merely decorative; it serves distinct medicinal chemistry functions:

  • 8-Chloro (Peri-effect): Positioned peri to the ring nitrogen, the chlorine atom exerts a steric and electronic influence that lowers the basicity of the quinoline nitrogen. This is crucial for tuning the accumulation of the drug in acidic compartments (e.g., the parasite food vacuole in malaria).

  • 7-Methyl (Lipophilic Block): The methyl group increases the overall lipophilicity (

    
    ) and blocks the C7 position from metabolic oxidation. Furthermore, it creates a "buttressing effect" against the C8-chlorine, potentially locking the conformation of substituents.
    

Therapeutic Applications

Next-Generation Antimalarials

Resistance to Chloroquine is largely driven by the PfCRT transporter, which effluxes the drug. Modifying the quinoline core is a proven strategy to overcome this.

  • Strategy: Displacement of the 4-Br with diamine side chains (e.g., N1,N1-diethylpentane-1,4-diamine) yields "Reversed Chloroquine" analogs.

  • Mechanism: The 8-chloro substituent alters the

    
    -stacking interaction with free heme (ferriprotoporphyrin IX), potentially restoring activity against resistant strains.
    
Kinase Inhibitors (Oncology)

Quinoline cores are privileged scaffolds for Type I and Type II kinase inhibitors (e.g., Bosutinib, Lenvatinib).

  • Targeting: The 4-position is typically coupled with an aniline or heteroaryl amine to form the hinge-binding motif.

  • Selectivity: The 7-methyl group can project into the solvent-exposed region or a hydrophobic pocket (gatekeeper residue), depending on the kinase, improving selectivity profiles.

Antimicrobial & Antitubercular Agents

Following the success of Bedaquiline (a diarylquinoline), there is renewed interest in substituted quinolines for TB.

  • Application: The 4-Bromo-8-chloro-7-methylquinoline scaffold serves as a precursor for constructing diarylquinoline analogs via Suzuki coupling at C4, exploring new chemical space around the ATP synthase target.

Validated Experimental Protocols

The following protocols are designed for high reproducibility and scalability.

Protocol A: Amination (Synthesis of 4-Aminoquinolines)

Use this protocol to attach aliphatic or aromatic amines to the C4 position.

Reagents:

  • Scaffold: 4-Bromo-8-chloro-7-methylquinoline (1.0 eq)[1]

  • Nucleophile: Primary or Secondary Amine (1.2 - 1.5 eq)

  • Solvent: Ethanol (EtOH) or N-Methyl-2-pyrrolidone (NMP) for unreactive amines.

  • Catalyst: p-Toluenesulfonic acid (pTSA) (0.1 eq) - Optional but recommended to activate the quinoline.

Step-by-Step Methodology:

  • Preparation: In a dry pressure vial, dissolve 1.0 mmol of 4-Bromo-8-chloro-7-methylquinoline in 3 mL of anhydrous EtOH.

  • Addition: Add 1.2 mmol of the desired amine. If the amine is a hydrochloride salt, add 2.5 eq of Diisopropylethylamine (DIPEA).

  • Activation: Add 10 mol% pTSA. This protonates the ring nitrogen, making C4 more electrophilic.

  • Reaction: Seal the vial and heat to 85°C (for aliphatic amines) or 120°C (for anilines) for 4–12 hours. Monitor by TLC/LCMS.

  • Workup: Cool to room temperature.

    • If solid precipitates: Filter and wash with cold ether.

    • If solution: Dilute with EtOAc, wash with saturated

      
       (to remove pTSA), water, and brine.
      
  • Purification: Flash chromatography (DCM/MeOH gradient).

Protocol B: Suzuki-Miyaura Coupling (C-C Bond Formation)

Use this protocol to install aryl or heteroaryl groups at C4.

Reagents:

  • Scaffold: 4-Bromo-8-chloro-7-methylquinoline (1.0 eq)[1]

  • Boronic Acid/Ester: Arylboronic acid (1.2 eq)

  • Catalyst:

    
     (0.05 eq)
    
  • Base:

    
     (2.0 M aqueous solution, 3.0 eq)
    
  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Methodology:

  • Inert Atmosphere: Purge a reaction tube with nitrogen or argon.

  • Loading: Add scaffold (1.0 mmol), boronic acid (1.2 mmol), and Pd catalyst (0.05 mmol).

  • Solvent: Add 4 mL of degassed 1,4-dioxane and 1.5 mL of 2.0 M

    
    .
    
  • Reaction: Heat at 90–100°C for 2–6 hours under inert atmosphere.

  • Scavenging: Filter through a celite pad to remove Palladium black. Wash with EtOAc.

  • Purification: Concentrate and purify via silica gel chromatography (Hexane/EtOAc).

Visualization of Reaction Logic & SAR

Diagram 1: Functionalization Pathways

This decision tree illustrates the divergent synthesis pathways available from the core scaffold.

ReactionPathways Core 4-Bromo-8-chloro- 7-methylquinoline SNAr S_NAr Pathway (Nucleophilic Substitution) Core->SNAr  R-NH2, pTSA, Heat   Suzuki Suzuki Coupling (Pd-Catalyzed) Core->Suzuki  Ar-B(OH)2, Pd(0)   Prod_Amino 4-Amino-8-chloro- 7-methylquinoline (Antimalarial/Kinase) SNAr->Prod_Amino Prod_Aryl 4-Aryl-8-chloro- 7-methylquinoline (Anticancer/Antimicrobial) Suzuki->Prod_Aryl

Caption: Divergent synthesis pathways utilizing the chemoselective reactivity of the C4-Bromine.

Diagram 2: Structure-Activity Relationship (SAR) Logic

Mapping the specific roles of the substituents on the quinoline ring.

SAR_Logic Scaffold Scaffold Core 8-Chloro-7-methylquinoline Pos4 Position 4 (Br) Ligand Attachment Point (Solvent Exposed / Hinge Bind) Scaffold->Pos4 Pos7 Position 7 (Methyl) Lipophilicity (ClogP) Increase Metabolic Blockade Scaffold->Pos7 Pos8 Position 8 (Chloro) Electronic Deactivation pKa Modulation (Basicity) Scaffold->Pos8

Caption: SAR map detailing the pharmacophoric contributions of the 4, 7, and 8 positions.

Quantitative Data Summary

Table 1: Comparative Reactivity & Properties

Property4-Bromo-8-chloro-7-methyl4,7-Dichloroquinoline (Standard)Impact on Synthesis
C4 Leaving Group Bromine (

)
Chlorine (

)
Higher Reactivity: Br is a better leaving group, allowing milder conditions.
C8 Substituent ChlorineHydrogenSteric Hindrance: 8-Cl may slow down reactions at C7 but stabilizes N1.
C7 Substituent MethylChlorineLipophilicity: Methyl increases logP; Chlorine is electron-withdrawing.
Nitrogen Basicity Reduced (due to 8-Cl)ModerateDrug Accumulation: Affects lysosomal trapping efficiency.

References

  • Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Source: Durham University / ACS. URL:[Link]

  • Synthesis and evaluation of 7-substituted 4-aminoquinoline analogs for antimalarial activity. Source: National Institutes of Health (NIH). URL:[Link]

  • U.S. Food and Drug Administration-Certified Food Dyes as Organocatalysts in the Visible Light-Promoted Chlorination of Aromatics and Heteroaromatics. (Synthesis of 8-chloro-7-methylquinoline core). Source: ACS Omega. URL:[Link]

  • Favorable Preclinical Pharmacological Profile of a Novel Antimalarial Pyrrolizidinylmethyl Derivative of 4-amino-7-chloroquinoline. Source: MDPI (Pharmaceuticals). URL:[Link]

Sources

The Synthesis of Halogenated Quinolines: A Technical Guide for the Modern Chemist

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Significance of Halogenated Quinolines

The quinoline scaffold is a cornerstone of heterocyclic chemistry, prominently featured in a vast array of natural products, pharmaceuticals, and functional materials. The introduction of halogen atoms onto this scaffold profoundly modulates its physicochemical and biological properties, often enhancing potency and providing metabolic stability. This has made halogenated quinolines indispensable in drug discovery, with iconic examples including the antimalarial drugs chloroquine and mefloquine.[1][2] Halogen atoms also serve as versatile synthetic handles, enabling further molecular elaboration through modern cross-coupling reactions, thus opening avenues for the creation of novel chemical entities.[3]

This in-depth guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core synthetic strategies for accessing halogenated quinolines. We will delve into the mechanistic underpinnings of classical cyclization reactions, explore the regiochemical nuances of direct halogenation, and detail modern C-H functionalization approaches. Each section is designed to offer not just a list of reactions, but a deeper understanding of the causality behind experimental choices, empowering the reader to select and optimize the most suitable synthetic route for their target molecule.

Part 1: Building the Core Scaffold - Cyclization Strategies

The most established methods for synthesizing the quinoline ring system involve the cyclization of aniline precursors. By employing halogenated anilines or appropriately substituted carbonyl compounds, these classical name reactions provide a robust and versatile entry into the world of halogenated quinolines.

The Skraup and Doebner-von Miller Reactions: A Tale of Two α,β-Unsaturated Systems

The Skraup synthesis, first reported in 1880, is a powerful yet often aggressive method for quinoline synthesis.[4][5] It involves the reaction of a primary aromatic amine with glycerol, sulfuric acid, and an oxidizing agent, such as nitrobenzene.[4][5] The key to this reaction is the in-situ dehydration of glycerol by concentrated sulfuric acid to form acrolein, an α,β-unsaturated aldehyde.[4]

The mechanism proceeds via a Michael addition of the aniline to acrolein, followed by an acid-catalyzed cyclization and dehydration to form a 1,2-dihydroquinoline intermediate. This intermediate is then oxidized to the aromatic quinoline.[4] The reaction is notoriously exothermic and can be violent; however, the inclusion of ferrous sulfate (FeSO₄) can help to moderate the reaction rate.[5] By starting with a halogenated aniline, a variety of halogenated quinolines can be prepared.[6]

The Doebner-von Miller reaction is a related and generally milder alternative. It utilizes pre-formed α,β-unsaturated aldehydes or ketones in the presence of a Brønsted or Lewis acid catalyst.[7][8][9] This approach offers greater control as the α,β-unsaturated carbonyl compound can be varied, allowing for the synthesis of a wider range of substituted quinolines.[8]

Mechanism of the Skraup/Doebner-von Miller Reaction

G cluster_0 Step 1: Michael Addition cluster_1 Step 2: Cyclization cluster_2 Step 3: Dehydration & Oxidation A Halogenated Aniline C 1,4-Adduct A->C + B α,β-Unsaturated Carbonyl B->C D Protonated Adduct C->D H+ E Dihydroquinoline Intermediate D->E Intramolecular Electrophilic Attack F 1,2-Dihydroquinoline E->F - H2O G Halogenated Quinoline F->G Oxidation G Start Start Reactants Mix 2-Aminoaryl Ketone and α-Methylene Carbonyl Start->Reactants AddCatalyst Add Acid or Base Catalyst (e.g., p-TsOH or KOH) Reactants->AddCatalyst Heat Heat Reaction Mixture (Reflux) AddCatalyst->Heat Monitor Monitor by TLC Heat->Monitor Workup Aqueous Work-up (Neutralization & Extraction) Monitor->Workup Reaction Complete Purify Purify by Column Chromatography or Recrystallization Workup->Purify End End Purify->End

Caption: A typical experimental workflow for the Friedländer synthesis.

ReactionStarting MaterialsKey ReagentsHalogen PlacementTypical Products
Skraup Halogenated Aniline, GlycerolH₂SO₄, Oxidizing AgentBenzene RingSubstituted Quinolines [6]
Doebner-Miller Halogenated Aniline, α,β-Unsaturated CarbonylAcid Catalyst (Lewis or Brønsted)Benzene RingSubstituted Quinolines [8][9]
Combes Halogenated Aniline, β-DiketoneStrong Acid (e.g., H₂SO₄)Benzene Ring2,4-Disubstituted Quinolines [10][11]
Friedländer Halogenated 2-Aminoaryl Ketone/Aldehyde, α-Methylene CarbonylAcid or Base CatalystBenzene RingPolysubstituted Quinolines [12][13]

Table 1. Comparison of Classical Cyclization Strategies for Halogenated Quinoline Synthesis.

Part 2: Direct Halogenation of the Quinoline Scaffold

Direct halogenation of the pre-formed quinoline ring is an atom-economical approach to introduce halogen atoms. However, controlling the regioselectivity of this electrophilic aromatic substitution can be challenging due to the complex electronics of the heterocyclic system.

Electrophilic Aromatic Substitution: Regioselectivity Rules

The quinoline ring system consists of a more electron-rich benzene ring and a more electron-deficient pyridine ring. [14]Under acidic conditions, the pyridine nitrogen is protonated, further deactivating the pyridine ring towards electrophilic attack. Consequently, electrophilic substitution, including halogenation, preferentially occurs on the benzene ring at positions C5 and C8. [14]The precise ratio of C5 to C8 substitution is influenced by the reaction conditions and the presence of other substituents on the ring. Halogenation of the pyridine ring is more difficult and typically requires harsher conditions.

Modern C-H Halogenation Methods

Recent advances have focused on developing milder and more selective direct C-H halogenation methods. Metal-free protocols using inexpensive and readily available halogenating agents like trihaloisocyanuric acids (TCCA, TBCA, TICA) have gained prominence. [15][16]These reactions often proceed at room temperature and are tolerant of a wide range of functional groups. [15][16] A particularly powerful strategy involves the use of a directing group at the C8 position, such as an amide or an alkoxy group. This approach allows for the regioselective halogenation of the remote C5 position, which is often difficult to achieve through classical methods. [15][16]

Experimental Protocol: Metal-Free C5-Chlorination of N-(quinolin-8-yl)acetamide [15]

  • Setup: To a round-bottom flask open to the air, add N-(quinolin-8-yl)acetamide (0.4 mmol) and acetonitrile (3 mL).

  • Stirring: Stir the mixture at room temperature to ensure dissolution.

  • Reagent Addition: Add trichloroisocyanuric acid (TCCA) (0.145 mmol, 0.36 equiv.) to the solution.

  • Reaction: Continue stirring at room temperature for approximately 15 minutes.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extraction: Extract the product with ethyl acetate (3 x 15 mL).

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 5-chloro-N-(quinolin-8-yl)acetamide.

Part 3: Halogen Introduction via Functional Group Interconversion

The Sandmeyer Reaction: From Amine to Halide

The Sandmeyer reaction is a cornerstone of aromatic chemistry for converting an aryl amine into an aryl halide. [17][18][19][20]The process involves two key steps:

  • Diazotization: The aminoquinoline is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl or H₂SO₄) at low temperatures (0–5 °C) to form a diazonium salt. [18]2. Displacement: The diazonium salt is then treated with a copper(I) halide (CuCl, CuBr) to yield the corresponding aryl halide. [17][19]The reaction proceeds via a radical-nucleophilic aromatic substitution mechanism. [17] This method is exceptionally useful for placing a halogen at a specific position on the quinoline ring, provided the corresponding aminoquinoline is accessible.

Mechanism of the Sandmeyer Reaction

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Displacement Aminoquinoline Aminoquinoline (R-NH2) Diazonium Diazonium Salt (R-N2+) Aminoquinoline->Diazonium NaNO2, HX 0-5 °C Radical Aryl Radical (R•) Diazonium->Radical CuX (e- transfer) Haloquinoline Haloquinoline (R-X) Radical->Haloquinoline + CuX2

Caption: A simplified mechanism of the Sandmeyer reaction on an aminoquinoline.

From Hydroxyquinolines to Chloroquinolines

Hydroxyquinolines, particularly those with hydroxyl groups at the 2- or 4-positions (which exist as the quinolinone tautomers), are important precursors for chloroquinolines. These can be readily converted to their corresponding chloro-derivatives using chlorinating agents like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅). [21]2- and 4-chloroquinolines are highly valuable intermediates because the chlorine atoms at these positions are activated towards nucleophilic substitution, allowing for the introduction of a wide variety of functional groups. [21][22]This reactivity is the cornerstone of the synthesis of many 4-aminoquinoline drugs, including chloroquine. [23][24][25] Synthesis of Chloroquine: The industrial synthesis of chloroquine famously relies on the reaction of 4,7-dichloroquinoline with 1-diethylamino-4-aminopentane. [24]The 4,7-dichloroquinoline precursor is itself prepared from a halogenated aniline via a cyclization reaction followed by chlorination of the resulting 4-quinolinone. [26]

Conclusion and Future Outlook

The synthesis of halogenated quinolines is a mature field, yet one that continues to evolve. Classical cyclization reactions remain the workhorses for constructing the core scaffold, offering reliability and scalability. However, their often harsh conditions can limit functional group tolerance. The direct halogenation of quinolines, once hampered by poor regioselectivity, has been revitalized by modern C-H functionalization techniques that offer milder conditions and unprecedented control, particularly through the use of directing groups. Functional group interconversions, such as the venerable Sandmeyer reaction, provide indispensable, regiochemically precise routes to specific isomers.

For the modern researcher, the choice of synthetic strategy will be dictated by the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis. As the demand for novel, complex molecules in drug discovery and materials science continues to grow, the development of even more efficient, selective, and sustainable methods for the synthesis of halogenated quinolines will undoubtedly remain an active and vital area of chemical research.

References

  • A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine. (URL: [Link])

  • Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines. (URL: [Link])

  • Recent Advances in C–H Functionalization. (URL: [Link])

  • Synthesis of chloroquine and hydroxychloroquine. (URL: [Link])

  • A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines. (URL: [Link])

  • Novel Synthesis of 2-Chloroquinolines from 2-Vinylanilines in Nitrile Solvent. (URL: [Link])

  • Doebner-Miller Reaction - SynArchive. (URL: [Link])

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (URL: [Link])

  • A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines. (URL: [Link])

  • The Skraup Synthesis of Quinolines. (URL: [Link])

  • Doebner–Miller reaction - Wikipedia. (URL: [Link])

  • Friedländer synthesis - Wikipedia. (URL: [Link])

  • 01 SYNTHESIS OF MEFLOQUINE AND CHLOROQUINE. (URL: [Link])

  • Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. (URL: [Link])

  • Different catalytic approaches of Friedländer synthesis of quinolines. (URL: [Link])

  • Combes Quinoline Synthesis. (URL: [Link])

  • Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. (URL: [Link])

  • THE PREPARATION OF QUINOLINES BY A MODIFIED SKRAUP REACTION. (URL: [Link])

  • Combes synthesis of quinolines. (URL: [Link])

  • Combes quinoline synthesis - Wikipedia. (URL: [Link])

  • US6103904A - Skraup reaction process for synthesizing quinolones. (URL: )
  • Chloroquine - Wikipedia. (URL: [Link])

  • The Friedländer Synthesis of Quinolines. (URL: [Link])

  • Skraup reaction - Wikipedia. (URL: [Link])

  • Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites. (URL: [Link])

  • Chloroquine and mefloquine enantiomers. (URL: [Link])

  • Doebner-Miller reaction and applications. (URL: [Link])

  • Synthesis of 4-chloroquinolines by the Gould–Jacobs reaction, followed... (URL: [Link])

  • Sandmeyer reaction - Wikipedia. (URL: [Link])

  • Mechanism and regioselectivity in an open-and-shut case of pyridine halogenation. (URL: [Link])

    • SANDMEYERS REACTION. (URL: [Link])

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (URL: [Link])

  • meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine. (URL: [Link])

  • Sandmeyer Reaction - experimental procedure and set up.. (URL: [Link])

  • Electrophilic substitution reaction in quinoline and isoquinoline. (URL: [Link])

  • Recent trends in the chemistry of Sandmeyer reaction: a review. (URL: [Link])

  • On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. (URL: [Link])

  • Sandmeyer Reaction - Organic Chemistry Portal. (URL: [Link])

Sources

Biological activity profile of 4-Bromo-8-chloro-7-methylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Biological Activity Profile of 4-Bromo-8-chloro-7-methylquinoline

Authored by a Senior Application Scientist

Disclaimer: Direct experimental data on the biological activity of 4-Bromo-8-chloro-7-methylquinoline is not extensively available in peer-reviewed literature. This guide, therefore, provides a predictive profile based on the well-established biological activities of the quinoline scaffold and its halogenated derivatives. It further outlines a comprehensive, field-proven workflow for the systematic evaluation of this compound's therapeutic potential.

Introduction: The Quinoline Scaffold as a Privileged Structure in Medicinal Chemistry

Quinoline, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, is a cornerstone of medicinal chemistry.[1][2] This "privileged scaffold" is present in a multitude of natural products and synthetic compounds, granting them a vast array of pharmacological properties.[1][3][4] The adaptability of the quinoline ring system allows for extensive structural modifications, enabling the fine-tuning of biological activity and the development of potent and selective therapeutic agents.[1][2] Consequently, quinoline derivatives have been rigorously investigated for a wide range of diseases, leading to several approved drugs for conditions including cancer, malaria, and bacterial infections.[2][5]

The subject of this guide, 4-Bromo-8-chloro-7-methylquinoline, is a halogenated derivative with substituents that are known to significantly influence biological activity. The strategic placement of bromo, chloro, and methyl groups suggests a compound designed to interact with specific biological targets, making its biological characterization a compelling endeavor for drug discovery.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of 4-Bromo-8-chloro-7-methylquinoline is presented below.

PropertyValue
Molecular Formula C₁₀H₇BrClN
Molecular Weight 256.53 g/mol
CAS Number 1070879-42-3
Physical Form Solid

Note: Some data may be predicted or based on isomeric structures due to limited experimental data for this specific compound.

Plausible Synthetic Pathway

The synthesis of 4-Bromo-8-chloro-7-methylquinoline can be approached through a multi-step process, likely involving the construction of the quinoline core followed by sequential halogenation. A generalized synthetic workflow is depicted below.

G sub_aniline Substituted Aniline gould_jacobs Gould-Jacobs Reaction sub_aniline->gould_jacobs hydroxyquinoline 4-Hydroxyquinoline Intermediate gould_jacobs->hydroxyquinoline chlorination Chlorination (e.g., POCl₃) hydroxyquinoline->chlorination chloroquinoline 4-Chloroquinoline Intermediate chlorination->chloroquinoline bromination Regioselective Bromination chloroquinoline->bromination final_product 4-Bromo-8-chloro-7-methylquinoline bromination->final_product purification Purification (Chromatography/Recrystallization) final_product->purification analysis Analytical Characterization (NMR, MS) purification->analysis

Caption: Generalized synthetic workflow for halogenated quinolines.

Predicted Biological Activities and Mechanistic Rationale

Based on extensive research into analogous quinoline derivatives, 4-Bromo-8-chloro-7-methylquinoline is predicted to exhibit a range of biological activities, primarily in the realms of oncology and microbiology.

Anticancer Potential

Quinoline derivatives are a significant class of compounds in oncology research.[1] Their anticancer effects are often mediated through various mechanisms of action.[1][3]

  • Kinase Inhibition: A primary mechanism for the anticancer activity of quinolines is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways involved in cell proliferation, survival, and angiogenesis.[1] The halogenated quinoline core can act as a scaffold to position substituents that interact with the ATP-binding pocket of kinases.

  • DNA Intercalation and Topoisomerase Inhibition: The planar aromatic structure of the quinoline ring allows it to intercalate between DNA base pairs, disrupting DNA replication and transcription.[3] Some quinoline derivatives are also known to inhibit topoisomerases, enzymes that are essential for resolving DNA topological problems during cellular processes.

  • Induction of Apoptosis: Many quinoline-based anticancer agents have been shown to induce programmed cell death (apoptosis) in cancer cells.[2] This can occur through various pathways, including the activation of caspases and modulation of the Bcl-2 family of proteins.

Antimicrobial Activity

The quinoline scaffold is also a key component of many antimicrobial agents.[2][4]

  • Antibacterial Action: Fluoroquinolones, a major class of antibiotics, are based on the quinoline structure. They typically act by inhibiting DNA gyrase and topoisomerase IV, enzymes that are essential for bacterial DNA replication. The halogen substituents on 4-Bromo-8-chloro-7-methylquinoline may enhance its antibacterial properties.[6]

  • Antifungal and Antiprotozoal Effects: Various quinoline derivatives have demonstrated activity against a range of fungi and protozoa, including the malaria parasite Plasmodium falciparum.[2] The mechanisms of action are diverse but can involve disruption of cellular membranes and inhibition of essential metabolic pathways.

Proposed Experimental Workflow for Biological Profiling

To empirically determine the biological activity profile of 4-Bromo-8-chloro-7-methylquinoline, a systematic screening cascade is proposed.

G start 4-Bromo-8-chloro-7-methylquinoline cytotoxicity In vitro Cytotoxicity Assays (e.g., MTT, SRB) start->cytotoxicity antimicrobial Antimicrobial Screening (e.g., MIC determination) start->antimicrobial active_cyto Active in Cytotoxicity Assays cytotoxicity->active_cyto active_micro Active in Antimicrobial Assays antimicrobial->active_micro moa Mechanism of Action Studies (e.g., target identification, pathway analysis) active_cyto->moa active_micro->moa lead_dev Lead Compound for Further Development moa->lead_dev

Caption: Conceptual cascade for the biological evaluation of the compound.

In Vitro Cytotoxicity Assays

The initial step in assessing anticancer potential is to evaluate the compound's cytotoxicity against a panel of human cancer cell lines.[7]

Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with serial dilutions of 4-Bromo-8-chloro-7-methylquinoline (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[7]

A similar protocol can be followed for the Sulforhodamine B (SRB) assay, which measures cell protein content.[8]

Antimicrobial Screening

To evaluate antimicrobial activity, the Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria and fungi should be determined.

Protocol: Broth Microdilution for MIC Determination

  • Compound Preparation: Prepare a series of twofold dilutions of 4-Bromo-8-chloro-7-methylquinoline in a 96-well plate using an appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Inoculation: Add the microbial inoculum to each well of the 96-well plate. Include positive (microorganism only) and negative (broth only) controls.

  • Incubation: Incubate the plate at the appropriate temperature and duration for the test microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Mechanism of Action Studies

If significant activity is observed in the initial screens, further studies are required to elucidate the mechanism of action.

  • Cell Cycle Analysis: Use flow cytometry to determine if the compound induces cell cycle arrest at a specific phase (G1, S, or G2/M).[9]

  • Apoptosis Assays: Employ techniques such as Annexin V/Propidium Iodide staining and caspase activity assays to confirm the induction of apoptosis.[7]

  • Kinase Inhibition Assays: Screen the compound against a panel of kinases to identify potential molecular targets.

  • DNA Interaction Studies: Use techniques like UV-visible spectroscopy, fluorescence spectroscopy, and circular dichroism to investigate the compound's ability to bind to DNA.[9]

Data Presentation and Interpretation

All quantitative data should be summarized in clearly structured tables for easy comparison.

Table 1: Hypothetical In Vitro Cytotoxicity Data

Cell LineCancer TypeIC₅₀ (µM)
MCF-7BreastTBD
A549LungTBD
HCT116ColonTBD
K-562LeukemiaTBD

Table 2: Hypothetical Antimicrobial Activity Data

MicroorganismTypeMIC (µg/mL)
Staphylococcus aureusGram-positive BacteriaTBD
Escherichia coliGram-negative BacteriaTBD
Candida albicansFungusTBD

TBD: To Be Determined

Conclusion and Future Directions

4-Bromo-8-chloro-7-methylquinoline represents a promising, yet underexplored, scaffold for the development of novel therapeutic agents. Its structural features suggest a strong potential for both anticancer and antimicrobial activities. The experimental workflow outlined in this guide provides a robust framework for systematically characterizing its biological profile. Positive results from these studies would warrant further investigation, including lead optimization, in vivo efficacy studies in animal models, and preclinical safety and toxicology assessments. The exploration of such halogenated quinolines is a critical endeavor in the ongoing search for new and effective treatments for a multitude of diseases.

References

  • Slideshare. (n.d.). In vitro methods of screening of anticancer agents | PPTX.
  • BenchChem. (n.d.). Application Notes and Protocols for In Vitro Cytotoxicity Assays of Quinoline Compounds.
  • BenchChem. (n.d.). The Diverse Biological Landscape of Quinoline Derivatives: A Technical Guide for Drug Discovery.
  • Ajani, O. O., Iyaye, K. T., & Ademosun, O. T. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances, 12(30), 19373-19403.
  • Frontiers. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening.
  • ResearchGate. (2025). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and It's Derivatives.
  • Bentham Science. (2020). Current Pharmaceutical Aspects of Synthetic Quinoline Derivatives.
  • (n.d.). Synthesis of novel quinoline derivatives and their cytotoxicity in A549 lung cancer cells.
  • PMC. (2023). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential.
  • (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification.
  • IJCRT.org. (n.d.). SCREENING METHODS FOR ANTI-CANCER DRUG: IN VITRO AND IN VIVO TESTING.
  • PMC. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents.
  • ResearchGate. (n.d.). Cytotoxic Assessment of Quinoline Based Derivatives on Liver Cancer Cell Line: Quinoline compounds and their Cytotoxicity.
  • ACS Omega. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents.
  • BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis of 7-Bromo-4-chloro-8-methylquinoline.
  • (n.d.). Comprehensive review on current developments of quinoline-based anticancer agents.
  • (n.d.). Review on recent development of quinoline for anticancer activities.
  • BenchChem. (n.d.). An In-depth Technical Guide to the Safety and Handling of 7-Bromo-4-chloro-8-methylquinoline.
  • MDPI. (n.d.). Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage.
  • PMC. (2024). Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies.

Sources

An In-Depth Technical Guide to 4-Bromo-8-chloro-7-methylquinoline: A Versatile Building Block in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The quinoline scaffold is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of bioactive compounds, including numerous FDA-approved drugs.[1][2] This guide focuses on a specific, highly functionalized derivative, 4-Bromo-8-chloro-7-methylquinoline , a trifunctionalized building block offering medicinal chemists a powerful tool for crafting complex molecular architectures. Its distinct reactivity at three key positions allows for sequential and site-selective modifications, making it an invaluable precursor for generating diverse chemical libraries, particularly in the pursuit of novel kinase inhibitors and other targeted therapeutics.[1][3] This document provides a comprehensive overview of its synthesis, characterization, reactivity, and strategic application in drug discovery workflows, grounded in established chemical principles and supported by detailed experimental protocols.

Core Characteristics and Strategic Importance

4-Bromo-8-chloro-7-methylquinoline is a solid, halogenated heterocyclic compound.[4] Its strategic value in medicinal chemistry stems from the orthogonal reactivity of its three functional handles: the 4-bromo, 8-chloro, and 7-methyl groups. This trifunctional nature provides a platform for controlled, stepwise diversification.

  • The 4-Bromo Position: This position is highly susceptible to palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations.[5][6] This allows for the facile introduction of a wide range of aryl, heteroaryl, and amine substituents, which are often crucial for modulating potency, selectivity, and pharmacokinetic properties.

  • The 8-Chloro Position: The chloro group at the 8-position offers a secondary site for modification. While generally less reactive than the bromo group in cross-coupling reactions, it can be targeted under more forcing conditions or via alternative chemistries, enabling further structural elaboration.[7]

  • The 7-Methyl Group: The methyl group can be a site for metabolic oxidation or can be functionalized via radical reactions, providing another avenue for structural modification to fine-tune the molecule's ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile.[7][8]

Physicochemical Properties
PropertyValueSource
Molecular Formula C₁₀H₇BrClN[9]
Molecular Weight 256.53 g/mol
Appearance Solid (predicted)[4]
CAS Number 1526860-00-3 (for the 3-carbonitrile derivative)
SMILES Cc1c(Br)ccc2c(Cl)ccnc12 (for 7-bromo-4-chloro-8-methylquinoline)[4]
InChI Key UPJFHRDSKRYSLG-UHFFFAOYSA-N (for 7-bromo-4-chloro-8-methylquinoline)[4]

Note: Data for the exact isomer 4-Bromo-8-chloro-7-methylquinoline is sparse; properties are derived from closely related isomers and predictive models.

Synthesis and Characterization

A robust and scalable synthesis is critical for any building block. The following section outlines a plausible multi-step synthetic pathway for 4-Bromo-8-chloro-7-methylquinoline, based on well-established quinoline synthesis methodologies.[10][11]

Proposed Synthetic Workflow

The synthesis can be envisioned as a three-stage process: construction of the core quinoline ring system, followed by sequential, regioselective halogenations.

G start 2-Chloro-3-methylaniline step1 Step 1: Gould-Jacobs Reaction (Ring Cyclization) start->step1 intermediate1 8-Chloro-7-methylquinolin-4-ol step1->intermediate1 step2 Step 2: Vilsmeier-Haack or POCl₃ (Chlorination) intermediate1->step2 intermediate2 4,8-Dichloro-7-methylquinoline step2->intermediate2 step3 Step 3: Electrophilic Aromatic Substitution (Bromination) intermediate2->step3 product 4-Bromo-8-chloro-7-methylquinoline step3->product

Caption: Proposed synthetic pathway for 4-Bromo-8-chloro-7-methylquinoline.

Detailed Experimental Protocols

Step 1: Synthesis of 8-Chloro-7-methylquinolin-4-ol (Gould-Jacobs Reaction)

This foundational step constructs the quinoline core. The reaction of an aniline with diethyl ethoxymethylenemalonate (DEEM) followed by thermal cyclization is a classic and reliable method.[10]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-chloro-3-methylaniline (1.0 equiv) and diethyl ethoxymethylenemalonate (1.05 equiv).

  • Condensation: Heat the mixture to 120-140°C for 2 hours. The reaction can be monitored by TLC for the disappearance of the aniline starting material.

  • Cyclization: Add the reaction mixture to a pre-heated solution of diphenyl ether (acting as a high-boiling solvent) at 240-250°C. Maintain this temperature for 30-60 minutes until cyclization is complete (monitored by TLC).

  • Workup: Allow the mixture to cool to room temperature. Add hexanes to precipitate the product. Filter the solid, wash thoroughly with hexanes, and dry under vacuum to yield 8-Chloro-7-methylquinolin-4-ol.

Step 2: Synthesis of 4,8-Dichloro-7-methylquinoline

The hydroxyl group at the 4-position is converted to a more synthetically versatile chloride.

  • Reaction Setup: To a flask containing 8-Chloro-7-methylquinolin-4-ol (1.0 equiv), add phosphorus oxychloride (POCl₃, 5-10 equiv) as both reagent and solvent.

  • Chlorination: Heat the mixture to reflux (approx. 110°C) for 2-4 hours. The reaction should become a clear solution.

  • Workup: After cooling to room temperature, carefully pour the reaction mixture onto crushed ice with vigorous stirring. Basify the aqueous solution with a saturated solution of sodium carbonate or ammonium hydroxide to a pH > 8.

  • Extraction: Extract the aqueous layer with dichloromethane or ethyl acetate (3x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography (silica gel, hexanes/ethyl acetate gradient).

Step 3: Synthesis of 4-Bromo-8-chloro-7-methylquinoline

Regioselective bromination is the final step. The directing effects of the existing substituents must be considered. The quinoline nitrogen deactivates the heterocyclic ring, while the chlorine and methyl groups direct electrophilic substitution on the carbocyclic ring. Bromination is expected to occur at the 4-position, which is activated relative to other positions.

  • Reaction Setup: Dissolve 4,8-Dichloro-7-methylquinoline (1.0 equiv) in a suitable solvent such as acetic acid or a mixture of H₂SO₄/HNO₃.

  • Bromination: Add N-Bromosuccinimide (NBS, 1.1 equiv) portion-wise at room temperature. Stir the reaction for 12-24 hours.

  • Workup: Pour the reaction mixture into water and neutralize with a base (e.g., NaHCO₃).

  • Purification: Extract the product with an organic solvent, dry, and concentrate. Purify the crude material via column chromatography or recrystallization to obtain the final product.

Characterization Data

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.

TechniqueExpected Observations
¹H NMR Aromatic protons (doublets, singlets) in the 6.5-8.5 ppm range. A singlet for the methyl group around 2.0-2.5 ppm. The exact chemical shifts and coupling constants would require spectral analysis.[12][13]
¹³C NMR Signals for aromatic carbons between 110-150 ppm. A signal for the methyl carbon around 15-25 ppm. Quaternary carbons attached to halogens will show distinct chemical shifts.[14]
IR Spectroscopy C=C and C=N stretching vibrations for the quinoline ring in the 1450-1600 cm⁻¹ region. C-H stretching for aromatic and methyl groups around 2900-3100 cm⁻¹. C-Cl and C-Br stretches in the fingerprint region (< 800 cm⁻¹).[12]
Mass Spec (HRMS) A precise mass measurement confirming the molecular formula C₁₀H₇BrClN. The isotopic pattern will be characteristic of a molecule containing one bromine and one chlorine atom.

Reactivity and Key Transformations in Synthesis

The utility of 4-Bromo-8-chloro-7-methylquinoline lies in its capacity for selective functionalization. The C4-Br bond is generally more reactive in palladium-catalyzed cross-coupling reactions than the C8-Cl bond due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond. This differential reactivity allows for a stepwise approach to building molecular complexity.

A. Palladium-Catalyzed Suzuki-Miyaura Coupling

This reaction is a powerful method for forming carbon-carbon bonds, enabling the introduction of aryl or vinyl substituents at the 4-position.

General Protocol:

  • Reaction Setup: In a Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine 4-Bromo-8-chloro-7-methylquinoline (1.0 equiv), the desired boronic acid or ester (1.2-1.5 equiv), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%) or Pd(dppf)Cl₂ (2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equiv).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water.

  • Reaction: Heat the mixture to 80-110°C and stir until the starting material is consumed (monitored by TLC or LC-MS).

  • Workup and Purification: After cooling, dilute the reaction with water and extract with an organic solvent. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography.

G Pd0 Pd(0)L₂ A Oxidative Addition Pd0->A Ar-X PdII_complex Ar-Pd(II)L₂(X) A->PdII_complex B Transmetalation PdII_complex->B R-B(OR)₂ Base PdII_R_complex Ar-Pd(II)L₂(R) B->PdII_R_complex C Reductive Elimination PdII_R_complex->C C->Pd0 Catalyst Regeneration Product Ar-R C->Product ArX Ar-X R_BM R-B(OR)₂ Base Base

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

B. Palladium-Catalyzed Buchwald-Hartwig Amination

This reaction is indispensable for forming carbon-nitrogen bonds, allowing the installation of primary or secondary amines, which are common features in many pharmaceuticals.[5][15]

General Protocol:

  • Reaction Setup: In a glovebox or under an inert atmosphere, combine 4-Bromo-8-chloro-7-methylquinoline (1.0 equiv), the desired amine (1.2-1.5 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃ or a Pd-NHC complex, 1-4 mol%), a suitable phosphine ligand (e.g., XPhos, RuPhos, BrettPhos, 2-8 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄, 1.5-2.5 equiv).[6][16][17]

  • Solvent Addition: Add an anhydrous, degassed aprotic solvent such as toluene, dioxane, or THF.

  • Reaction: Heat the mixture, typically between 80-120°C, stirring until completion.

  • Workup and Purification: Cool the reaction, quench with water or a saturated NH₄Cl solution, and extract with an organic solvent. Dry the organic phase, concentrate, and purify by column chromatography.

G Pd0 Pd(0)L₂ A Oxidative Addition Pd0->A Ar-X PdII_complex Ar-Pd(II)L₂(X) A->PdII_complex B Amine Coordination & Deprotonation PdII_complex->B HNR₂' Base PdII_Amido Ar-Pd(II)L₂(NR₂') B->PdII_Amido C Reductive Elimination PdII_Amido->C C->Pd0 Catalyst Regeneration Product Ar-NR₂' C->Product ArX Ar-X Amine HNR₂' Base Base

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination reaction.

Application in Medicinal Chemistry: A Case Study in Kinase Inhibitor Design

The quinoline scaffold is a well-established "hinge-binder" in many kinase inhibitors, where the ring nitrogen can form a critical hydrogen bond with the kinase hinge region.[1] Molecules derived from 4-Bromo-8-chloro-7-methylquinoline are ideally suited for targeting kinases implicated in diseases like cancer.[3][18]

Strategic Synthesis of a Hypothetical Kinase Inhibitor

Let's consider the design of a hypothetical inhibitor targeting a receptor tyrosine kinase (RTK). A common structural motif involves a substituted aniline group at the 4-position of the quinoline, which provides additional interactions within the ATP-binding pocket.

  • Core Synthesis: Prepare 4-Bromo-8-chloro-7-methylquinoline as described in Section 2.

  • C4-Functionalization (Buchwald-Hartwig): React the building block with a functionalized aniline (e.g., 3-ethynylaniline) using the Buchwald-Hartwig protocol. This step selectively functionalizes the more reactive 4-bromo position.

  • C8-Functionalization (Suzuki): The remaining 8-chloro position could then be functionalized under more forcing Suzuki conditions with a boronic acid to introduce a solubilizing group or a moiety to target a secondary pocket, thereby enhancing selectivity.

This stepwise approach showcases the power of the building block, allowing for the controlled and independent modification of two distinct positions on the quinoline core.

Targeting a Cellular Signaling Pathway

Many kinase inhibitors are designed to disrupt aberrant signaling pathways that drive cell proliferation and survival in cancer. A generic RTK signaling pathway that could be targeted is illustrated below.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase (RTK) RAS RAS Receptor->RAS Autophosphorylation & Adaptor Proteins RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Inhibitor Quinoline-based Inhibitor Inhibitor->Receptor ATP-competitive Inhibition Gene Gene Expression TF->Gene Proliferation Cell Proliferation, Survival Gene->Proliferation Ligand Growth Factor Ligand->Receptor Binding & Dimerization

Caption: Inhibition of a generic RTK signaling pathway by a quinoline-based inhibitor.

Structure-Activity Relationship (SAR) Insights

The functional handles on 4-Bromo-8-chloro-7-methylquinoline are key to developing SAR.[2]

  • Substituents at C4: Modifications here directly impact interactions in the ATP-binding site. The nature of the amine or aryl group introduced can modulate potency, selectivity against different kinases, and cellular activity.[19][20]

  • Substituents at C8: This position often points towards the solvent-exposed region. Introducing polar or charged groups here can significantly improve aqueous solubility and other pharmacokinetic properties without negatively affecting kinase binding.

  • The 7-Methyl Group: This group can provide beneficial hydrophobic interactions in a specific sub-pocket of the target kinase or can be used to block unwanted metabolism.

Conclusion and Future Perspectives

4-Bromo-8-chloro-7-methylquinoline represents a highly valuable and versatile building block for medicinal chemists. Its pre-installed, orthogonally reactive functional groups provide a streamlined entry point for the synthesis of complex, highly decorated quinoline derivatives. The ability to perform selective, stepwise modifications at the C4 and C8 positions using robust and scalable palladium-catalyzed cross-coupling reactions makes it an ideal scaffold for library synthesis and lead optimization campaigns. As the demand for highly selective and potent targeted therapies continues to grow, particularly in oncology, the strategic use of such powerful building blocks will remain critical to accelerating the drug discovery process. Future work will likely focus on expanding the repertoire of reactions at the 8-chloro position and exploring functionalization of the 7-methyl group to further broaden the accessible chemical space from this remarkable scaffold.

References

  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) . ChemMedChem. [Link]

  • Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine . Frontiers in Chemistry. [Link]

  • Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress . Organic & Biomolecular Chemistry. [Link]

  • Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines . ACS Omega. [Link]

  • Synthesis and Anti-Breast Cancer Activities of Substituted Quinolines . National Institutes of Health. [Link]

  • SYNTHESIS AND CHARACTERIZATION OF 3H-PYRAZOLO[4,3- F]QUINOLINE ANALOGS . Purdue University Graduate School. [Link]

  • Ethyl 8-Bromo-4-chloro-7-methylquinoline-3-carboxylate . Amerigo Scientific. [Link]

  • Quinoline-based small molecules as effective protein kinases inhibitors (Review) . ResearchGate. [Link]

  • Quinoline-based multi-kinase inhibitors approved by FDA . ResearchGate. [Link]

  • Recent Progress in the Synthesis of Quinolines . PubMed. [Link]

  • Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies . MDPI. [Link]

  • Synthesis, Reactions and Medicinal Uses of Quinoline . Pharmaguideline. [Link]

  • Substituted Quinolines with various based promising anticancer and... . ResearchGate. [Link]

  • Buchwald–Hartwig amination . Wikipedia. [Link]

  • Buchwald-Hartwig Amination . Chemistry LibreTexts. [Link]

  • 7-Bromo-4-chloro-8-methylquinoline PubChem CID 45599380 . PubChem. [Link]

  • 7-bromo-2-chloro-4-methylquinoline - C10H7BrClN . ChemSrc. [Link]

  • Structure-activity relationships in 4-aminoquinoline antiplasmodials. The role of the group at the 7-position . PubMed. [Link]

  • A kind of preparation method of the bromo- 4- chloroquinoline of 6-.
  • 8-bromo-4-chloro-7-methylquinoline (C10H7BrClN) . PubChemLite. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction . Organic Chemistry Portal. [Link]

  • Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents . Durham University. [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! . YouTube. [Link]

  • Structure−Activity Relationships in 4-Aminoquinoline Antiplasmodials. The Role of the Group at the 7-Position . ResearchGate. [Link]

  • 7-Bromoquinolin-8-ol | Request PDF . ResearchGate. [Link]

  • Optimization of the model Buchwald-Hartwig reaction... . ResearchGate. [Link]

  • Structure Determination from Spectra (1) (H NMR, C NMR, IR) [Ketone, Ester, Carboxylic Acid] . YouTube. [Link]

  • Structure Determination of Organic Compounds . University of Nebraska–Lincoln. [Link]

  • Determining a Structure with IR and NMR . YouTube. [Link]

  • 8-Bromo-7-methyl-quinoline . 4drugdiscovery.com. [Link]

Sources

Methodological & Application

Application Notes & Protocols: Nucleophilic Substitution at the C4 Position of 4-Bromo-8-chloro-7-methylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

I. Introduction: The Strategic Importance of C4-Functionalized Quinolines

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1] Functionalization of the quinoline core is a critical strategy for modulating the physicochemical and pharmacological properties of these molecules. Among the various positions on the quinoline ring, the C4 position is of particular strategic importance. Nucleophilic substitution at this site allows for the introduction of a diverse array of functional groups, directly influencing the molecule's biological activity and potential as a therapeutic agent.

This guide focuses on the nucleophilic substitution of 4-Bromo-8-chloro-7-methylquinoline, a substrate poised for selective functionalization. The electron-deficient nature of the pyridine portion of the quinoline nucleus renders the C2 and C4 positions susceptible to nucleophilic attack, especially when bearing a good leaving group like a halogen.[2][3] The bromine atom at C4 serves as an excellent leaving group, making this position the primary target for substitution. Understanding the principles governing this reaction and the practical methodologies for its execution is essential for researchers in drug discovery and synthetic chemistry.

II. Mechanistic Insights: SNAr vs. Catalytic Pathways

The functionalization of 4-Bromo-8-chloro-7-methylquinoline can be approached through two primary mechanistic pathways: direct Nucleophilic Aromatic Substitution (SNAr) and transition-metal-catalyzed cross-coupling.

A. The SNAr Pathway: An Addition-Elimination Mechanism

The most direct route for substitution is the SNAr mechanism. This two-step process is facilitated by the inherent electronic properties of the quinoline ring.[4][5][6]

  • Nucleophilic Attack: A nucleophile attacks the electron-deficient C4 carbon, which is activated by the electron-withdrawing effect of the ring nitrogen atom. This attack temporarily breaks the aromaticity of the ring, forming a high-energy anionic intermediate known as a Meisenheimer complex.[6][7]

  • Elimination & Aromatization: The aromaticity is restored as the leaving group (bromide) is expelled, resulting in the net substitution product.

The rate-determining step is typically the initial nucleophilic attack.[6] The presence of electron-withdrawing groups ortho or para to the leaving group can further stabilize the Meisenheimer complex and accelerate the reaction.[4][5] In the quinoline system, the ring nitrogen effectively serves this activating role for the C4 position.[8]

Caption: The two-step Addition-Elimination mechanism of SNAr.

B. Buchwald-Hartwig Amination: A Powerful Catalytic Alternative

When SNAr reactions are sluggish due to weakly nucleophilic amines or less reactive substrates, the Buchwald-Hartwig amination offers a robust, palladium-catalyzed alternative for forming C-N bonds.[9][10] This cross-coupling reaction has a broad substrate scope and often proceeds under milder conditions than high-temperature SNAr.[9][11]

The catalytic cycle involves three key steps:

  • Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond of the quinoline.

  • Amine Coordination & Deprotonation: The amine nucleophile coordinates to the palladium center and is deprotonated by a base.

  • Reductive Elimination: The C-N bond is formed, releasing the aminated product and regenerating the Pd(0) catalyst.[12][13]

The choice of ligand is critical for the success of this reaction, with bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos) often providing the best results.[10]

III. Application Notes: Strategic Considerations for Protocol Design

Successful substitution at the C4 position requires careful consideration of several experimental parameters.

  • Nucleophile Selection: A wide range of nucleophiles can be employed.

    • Nitrogen Nucleophiles: Primary and secondary aliphatic and aromatic amines are common. Aliphatic amines are generally more nucleophilic and react more readily than anilines.[14]

    • Oxygen Nucleophiles: Alkoxides and phenoxides can be used, often requiring a strong base like NaH or K₂CO₃ to generate the nucleophile in situ.

    • Sulfur Nucleophiles: Thiolates are excellent nucleophiles and typically react under mild conditions.

  • Solvent Choice: Polar aprotic solvents like DMF, DMSO, NMP, or dioxane are preferred. These solvents effectively solvate the cation of the base while leaving the nucleophile relatively free, enhancing its reactivity. They are also suitable for the higher temperatures often required for SNAr reactions.[10]

  • Base Requirement: When using N-H containing nucleophiles (e.g., amines), a base is required to neutralize the HBr generated during the reaction. Common choices include inorganic bases like K₂CO₃ or Cs₂CO₃, or organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA). The choice of base can significantly impact the reaction rate and outcome.

  • Temperature Control: SNAr reactions on haloquinolines often require elevated temperatures, typically ranging from 80 °C to 150 °C.[2][15] Microwave irradiation can be a highly effective method for accelerating these reactions, often reducing reaction times from hours to minutes.[16]

  • Troubleshooting: Low yields can result from several factors, including poor nucleophilicity, steric hindrance, or suboptimal conditions.[10] If a standard SNAr protocol fails, consider the following:

    • Increase Temperature: Carefully increase the reaction temperature, monitoring for decomposition.

    • Change Solvent/Base: Switch to a more polar solvent (e.g., from DMF to NMP) or a stronger, more soluble base (e.g., from K₂CO₃ to Cs₂CO₃).

    • Switch to a Catalytic Method: For challenging amine couplings, the Buchwald-Hartwig reaction is the recommended alternative.[10][11]

IV. Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for the C4-amination of 4-Bromo-8-chloro-7-methylquinoline.

Protocol 1: General Procedure for SNAr with an Amine Nucleophile

This protocol describes a conventional heating method for the reaction with a representative amine, morpholine.

Materials:

  • 4-Bromo-8-chloro-7-methylquinoline (1.0 eq)

  • Morpholine (2.0-3.0 eq)

  • Potassium Carbonate (K₂CO₃, 2.5 eq), finely ground

  • N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

  • Round-bottom flask with reflux condenser

  • Stir plate with heating mantle

  • Standard work-up and purification equipment

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 4-Bromo-8-chloro-7-methylquinoline (1.0 eq) and potassium carbonate (2.5 eq).

  • Add the solvent (DMF or NMP) to create a stirrable suspension (approx. 0.2-0.5 M concentration).

  • Add the amine nucleophile (morpholine, 2.0 eq) to the mixture.

  • Heat the reaction mixture to 120-140 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Work-up: Cool the reaction mixture to room temperature and pour it into a beaker of cold water. A precipitate of the crude product should form.

  • Collect the solid by vacuum filtration, washing thoroughly with water to remove inorganic salts.

  • Purification: Dry the crude solid under vacuum. The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.

Caption: General experimental workflow for SNAr on 4-bromoquinolines.

V. Data Presentation: Comparative Overview of C4-Substitutions

The following table summarizes conditions for nucleophilic substitution on various C4-haloquinoline scaffolds, providing a reference for reaction optimization.

SubstrateNucleophileConditions (Base/Catalyst, Solvent, Temp, Time)Yield (%)Reference
4,7-Dichloroquinoline4-FluorophenolPolyDMAP™, Xylene, Reflux, 18h86[2]
4,7-DichloroquinolineIsoeugenolK₂CO₃, DMF, Reflux, Overnight63[2]
4-Chloro-quinolineMorpholineK₂CO₃, DMF, 120°C, 24h92[2]
4,7-DichloroquinolineN,N-dimethyl-ethane-1,2-diamineNeat, 120-130°C, 6-8hNot specified[15]
4,7-DichloroquinolineButyl amineNeat, 120-130°C, 6hNot specified[15]
4-Chloro-8-methylquinolin-2(1H)-oneHydrazine HydrateEthanol, RefluxNot specified[17]

VI. References

  • BenchChem. (2025). Application Notes and Protocols for Nucleophilic Aromatic Substitution on Quinolines.

  • BenchChem. (2025). Application Notes and Protocols for Nucleophilic Substitution on 4-Chloroquinolines.

  • Abbas, M., et al. (2022). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. MDPI.

  • Stadlbauer, W., et al. (2003). Nucleophilic Introduction of Functional Carbon Substituents into Quinolines, Quinolones and Related Heterocycles. ECSOC-7.

  • Nemez, D. B., et al. (2023). Synthesis of Novel 2- and 8-Substituted 4-Amino-7-chloroquinolines and their N-Alkylated Coupling Products. Canadian Journal of Chemistry.

  • MDPI. (n.d.). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue.

  • ResearchGate. (2018). General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied.

  • Manohar, S., et al. (n.d.). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. PMC.

  • Corcoran, P. N., & Tepe, J. J. (2010). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.

  • Wikipedia. (n.d.). Buchwald–Hartwig amination.

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.

  • Chem Help ASAP. (2020). SNAr reaction mechanism. YouTube.

  • Frontiers. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies.

  • BenchChem. (2025). Technical Support Center: Managing Regioselectivity in Polyhalogenated Quinoline Reactions.

  • Baxendale Group, Durham University. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents.

  • Alfa Chemistry. (n.d.). Buchwald-Hartwig Coupling.

  • KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II.

  • BYJU'S. (n.d.). Nucleophilic aromatic substitution.

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution.

  • Atlanchim Pharma. (n.d.). Palladium-catalyzed Buchwald-Hartwig amination.

  • YouTube. (2020). Reactivity of Quinoline.

  • BenchChem. (2025). Troubleshooting low yields in nucleophilic substitution of bromoquinolines.

  • Rodrigues, F. A., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. PMC.

  • PMC. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies.

  • Chemguide. (n.d.). amines as nucleophiles.

Sources

Troubleshooting & Optimization

Improving reaction yields for 4-Bromo-8-chloro-7-methylquinoline synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized support resource for the synthesis of 4-Bromo-8-chloro-7-methylquinoline . It is designed to address the specific electronic and steric challenges posed by the 8-chloro-7-methyl substitution pattern.

Topic: High-Yield Synthesis of 4-Bromo-8-chloro-7-methylquinoline Ticket ID: #Q-Br-8Cl7Me-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary & Workflow Visualization

The synthesis of 4-bromo-8-chloro-7-methylquinoline presents a unique challenge due to the ortho-chloro substituent (position 8 in the final ring) originating from the starting aniline. This substituent exerts steric hindrance during the initial condensation step and can electronically deactivate the ring during the thermal cyclization.

The optimized route utilizes the Gould-Jacobs reaction , followed by a critical bromination step using phosphoryl bromide (


).
Synthesis Workflow (DOT Visualization)

QuinolineSynthesis Start Start: 2-Chloro-3-methylaniline Inter1 Intermediate 1: Enamine (Acrylate) Start->Inter1 Condensation (110°C) Reagent1 + Diethyl ethoxymethylenemalonate (EMME) Reagent1->Inter1 Step2 Thermal Cyclization (250°C, Dowtherm A) Inter1->Step2 Inter2 Intermediate 2: 4-Hydroxyquinoline Ester Step2->Inter2 Step3 Hydrolysis & Decarboxylation (NaOH / Heat) Inter2->Step3 Inter3 Intermediate 3: 8-Chloro-7-methylquinolin-4(1H)-one Step3->Inter3 Step4 Bromination (POBr3, Anhydrous) Inter3->Step4 Final Target: 4-Bromo-8-chloro-7-methylquinoline Step4->Final

Caption: Optimized Gould-Jacobs pathway for 4-bromo-8-chloro-7-methylquinoline synthesis, highlighting critical intermediates.

Troubleshooting Guide & FAQs

This section addresses specific failure points reported by researchers working with ortho-substituted anilines.

Phase 1: Enamine Formation (Condensation)

Issue: Low conversion of starting aniline to the enamine intermediate. Diagnosis: The chlorine atom at the 2-position of the starting aniline (2-chloro-3-methylaniline) creates steric bulk near the nucleophilic nitrogen. This hinders the attack on the EMME vinyl carbon. Corrective Protocol:

  • Solvent-Free Approach: Do not use ethanol as a solvent. Run the reaction neat (solvent-free) with a slight excess of EMME (1.1 equiv).

  • Temperature Ramp: Heat to 120–130°C. The reaction is driven by the removal of ethanol.

  • Vacuum Assist: Apply weak vacuum (approx. 200 mbar) periodically to strip off the generated ethanol, shifting the equilibrium toward the enamine.

Phase 2: Thermal Cyclization

Issue: Formation of "black tar" or low yield during cyclization. Diagnosis: Incomplete cyclization or polymerization due to insufficient temperature or oxidation. The 8-chloro substituent deactivates the ring, raising the activation energy required for the electrophilic aromatic substitution step. Corrective Protocol:

  • Temperature Floor: The internal temperature must exceed 250°C .

  • Dilution Factor: High concentration favors polymerization. Use Dowtherm A (or Diphenyl ether) at a dilution of 10–15 mL per gram of substrate.

  • Addition Method: Do not mix cold. Add the enamine dropwise to the already boiling Dowtherm A. This ensures "instant" cyclization and minimizes side reactions.

Phase 3: Bromination (The Critical Step)

Issue: Gummy, insoluble solids during workup of the POBr3 reaction. Diagnosis: This is caused by the formation of polyphosphoric acid byproducts upon quenching with water or strong base (NaOH). These encapsulate the product and make extraction impossible. Corrective Protocol:

  • Reagent Quality: Ensure

    
     is free-flowing and white. Yellow/orange samples contain free 
    
    
    
    and moisture, leading to poor yields.
  • The "Soft Quench": Never quench directly with NaOH.

    • Cool reaction mixture to 0°C.

    • Pour slowly onto crushed ice/solid

      
       mixture .
      
    • Allow the hydrolysis of phosphoryl bromides to proceed slowly before adjusting pH.

  • Solvent Choice: If the quinolinone is insoluble in standard solvents, use Toluene or 1,2-Dichloroethane (DCE) as the reaction medium.

Optimized Experimental Protocol

Objective: Synthesis of 4-Bromo-8-chloro-7-methylquinoline (Scale: 10g basis)

Step 1: Synthesis of 8-Chloro-7-methylquinolin-4(1H)-one
  • Condensation: Mix 2-chloro-3-methylaniline (1.0 eq) and EMME (1.1 eq) in a flask equipped with a Dean-Stark trap. Heat to 140°C for 2 hours, removing ethanol.

  • Cyclization: Heat Dowtherm A (10 volumes) to reflux (~257°C). Add the crude enamine dropwise over 20 minutes. Reflux for 45 minutes.

  • Isolation: Cool to room temperature. Dilute with Hexanes (10 volumes). The product (ester) will precipitate. Filter and wash with hexanes.

  • Hydrolysis: Reflux the ester in 10% NaOH (aq) for 2 hours. Acidify with HCl to precipitate the carboxylic acid.

  • Decarboxylation: Heat the dry carboxylic acid in Diphenyl ether at 250°C until

    
     evolution ceases (approx. 30-60 mins). Cool and precipitate with hexanes to obtain the 4-quinolinone intermediate .
    
Step 2: Bromination to Target
  • Setup: In a dry flask under Argon, suspend dried 8-chloro-7-methylquinolin-4(1H)-one (1.0 eq) in anhydrous Toluene (or DCE).

  • Activation: Add

    
     (1.5 eq) in one portion.
    
  • Reaction: Heat to 110°C (reflux). Monitor by TLC/LCMS. The suspension should clear as the reaction proceeds.

    • Note: If reaction stalls, add 0.1 eq of DMF as a catalyst (Vilsmeier-Haack type activation).

  • Workup (Critical):

    • Cool to <10°C.[1]

    • Pour reaction mixture slowly into a stirred slurry of Ice and

      
       .
      
    • Extract with Ethyl Acetate or DCM.

    • Wash organic layer with brine, dry over

      
      , and concentrate.[2]
      
  • Purification: Recrystallize from Ethanol/Acetonitrile or purify via flash chromatography (Hexane/EtOAc).

Quantitative Data & Benchmarking

Table 1: Solvent & Temperature Effects on Cyclization Yield

SolventBoiling PointMethodYield (Isolated)Notes
Ethanol78°CReflux0%Temp too low for cyclization.
Mineral Oil>300°CHeating35%Difficult workup; product trapped in oil.
Dowtherm A 257°C Dropwise Addn 82% Optimal. Clean precipitation with hexanes.
Diphenyl Ether258°CBatch Mix65%Batch mixing leads to polymerization.

Table 2: Bromination Reagent Comparison

ReagentConditionsYieldPurityComment

Neat, 140°C40%LowSignificant resinification/tars.

Melt, 100°C55%MedHard to handle; very moisture sensitive.

Toluene, 110°C 88% High Cleanest conversion; easiest workup.

References

  • Biotage. (2011). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 °C and 300 °C. Retrieved from [Link]

  • Manac Inc. (2024). Bromination reactions with phosphorus bromides (Phosphorus(V) bromide/phosphoryl bromide). Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Deoxy Bromination Reagent Guide. Retrieved from [Link]

  • Chempros (Reddit Community). (2025). Workup for POBr3: Troubleshooting Guide. Retrieved from [Link]

Sources

Technical Support Center: Purification of 4-Bromo-8-chloro-7-methylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

Target Molecule: 4-Bromo-8-chloro-7-methylquinoline Primary Application: Intermediate for kinase inhibitors, antimalarials, and protein degrader building blocks (PROTACs). Critical Challenge: The installation of the bromine at the C4 position (typically via phosphorous oxybromide/tribromide mediated bromination of the 4-hydroxy precursor) generates significant phosphorous byproducts and hydrobromic acid. Improper workup results in the formation of intractable "black tars" and rapid hydrolysis back to the starting material.

Physicochemical Profile
PropertyCharacteristicImplication for Purification
Polarity Moderate (LogP ~3.5–4.0)Soluble in DCM, EtOAc; Insoluble in water.
Basicity Weakly basic (Pyridine nitrogen)Forms salts with mineral acids; requires pH adjustment >9 for extraction.
Reactivity C4-Br bond is labile to hydrolysisAvoid prolonged exposure to acidic aqueous media at high temperatures.
Solubility Low in Hexanes/Heptane"Crash-out" crystallization strategies are highly effective.

Master Purification Workflow

The following workflow describes the standard industrial approach to isolating the 4-bromo intermediate from a POBr


 reaction matrix.

G Start Crude Reaction Mixture (POBr3/DMF or Toluene) Quench Controlled Quench (Ice/Water, <10°C) Start->Quench Exothermic! Basify pH Adjustment (pH 9-10) (Sat. NaHCO3 or 2M NaOH) Quench->Basify Neutralize HBr Extract Extraction (DCM or EtOAc) Basify->Extract Free Base Form Wash Brine/Water Wash (Remove inorganic salts) Extract->Wash Dry Drying & Concentration (Na2SO4, Rotovap) Wash->Dry Decision Is Solid Sticky/Dark? Dry->Decision Recryst Recrystallization (EtOH/Water or Heptane/EtOAc) Decision->Recryst No (Crystalline) Column Flash Chromatography (SiO2, Hex/EtOAc) Decision->Column Yes (Tar/Oil) Final Pure 4-Bromo-8-chloro- 7-methylquinoline Recryst->Final Column->Final

Figure 1: Standard workup and purification logic flow for 4-bromoquinoline intermediates. Note the critical decision point based on the physical state of the crude isolate.

Troubleshooting Guide (Q&A)

Phase 1: Quenching & Isolation (The "Tar" Problem)

Q1: Upon quenching the POBr


 reaction, my product turned into a sticky black tar that is impossible to filter. What happened? 
Diagnosis:  This is "Thermal Shock Polymerization." Quenching POBr

releases massive amounts of HBr and heat. If the temperature spikes, the quinoline ring can polymerize or degrade. Corrective Protocol:
  • Dilute First: Do not quench the neat reaction. Dilute the reaction mixture with DCM or Toluene before adding water. This acts as a heat sink.

  • Reverse Quench: Pour the reaction mixture slowly into a stirred slurry of Ice/NaHCO

    
    , not the other way around. This ensures the pH stays controlled and heat dissipates instantly.
    
  • Rescue: If you already have tar, dissolve it in a large volume of DCM (dichloromethane), sonicate, and wash with 1M NaOH. The tar often consists of trapped inorganic salts and protonated product.

Q2: I see a persistent spot on TLC at the baseline (R


 ~ 0.05) that won't separate. Is this my product? 
Diagnosis:  No. This is likely the 8-chloro-7-methyl-4-quinolinol (4-hydroxy starting material)  or a hydrolysis byproduct. The 4-hydroxy tautomer is highly polar.
Purification Strategy: 
  • Wash: The 4-hydroxy impurity is amphoteric but generally more soluble in basic aqueous media than the 4-bromo product. A thorough wash of your organic layer with 1M NaOH (pH 12) can pull the unreacted starting material back into the aqueous phase as the phenolate/enolate anion.

  • Check: Verify the organic layer by TLC (Hexane/EtOAc 8:2). The 4-bromo product should have an R

    
     of ~0.4–0.6.
    
Phase 2: Crystallization & Chromatography

Q3: Recrystallization from Ethanol yielded a solid, but it’s still yellow/orange. How do I get a white solid? Diagnosis: Quinoline intermediates often trap trace bromine or iodine species (if HI was used) which provide color. Optimization:

  • Activated Carbon: Dissolve the crude solid in hot Ethanol or EtOAc. Add 5% w/w Activated Carbon (Charcoal), reflux for 15 mins, and filter hot through Celite.

  • Solvent Switch: Switch to Acetonitrile (ACN) .

    • Protocol: Dissolve crude in minimum boiling ACN. Cool slowly to room temperature, then 0°C. 4-Bromoquinolines often crystallize as bright white needles from ACN, leaving colored impurities in the mother liquor.

Q4: My product is degrading on the silica column. Why? Diagnosis: Silica gel is slightly acidic. The C4-Br bond, while relatively stable, can hydrolyze if the column run is too slow or the silica is too active. Prevention:

  • Pre-treat Silica: Slurry your silica gel with 1% Triethylamine (TEA) in Hexanes before packing the column. This neutralizes acidic sites.

  • Eluent: Use a gradient of Hexanes/Ethyl Acetate (0%

    
     20%). Avoid Methanol if possible, as it can induce nucleophilic aromatic substitution (S
    
    
    
    Ar) at the C4 position over long periods.

Impurity Profiling & Management

Understanding your enemy is half the battle. Below are the specific impurities associated with the 8-chloro-7-methyl scaffold.

Impurity StructureOriginRemoval Strategy
4-Hydroxy-8-chloro-7-methylquinoline Unreacted Starting Material / HydrolysisBase Wash: Wash organic layer with 2M NaOH. The impurity forms a water-soluble salt.
4-Chloro-8-chloro-7-methylquinoline Cl/Br Exchange (if POCl

used previously)
Difficult: Requires careful recrystallization from Heptane. Flash chromatography is often ineffective due to similar R

.
Phosphorous Esters POBr

adducts
Brine Wash: Wash organic layer with saturated NaHCO

followed by Brine.
Dimeric species Radical coupling during overheatingFiltration: These are often insoluble in cold EtOAc. Filter the crude solution before loading on a column.

Detailed Experimental Protocol

Synthesis & Purification of 4-Bromo-8-chloro-7-methylquinoline

Reagents:

  • 8-Chloro-7-methylquinolin-4-ol (1.0 eq)

  • POBr

    
     (1.5 eq) or PBr
    
    
    
    (1.2 eq) in DMF
  • Solvent: Toluene or DMF (Anhydrous)

Step-by-Step:

  • Reaction: Suspend the starting quinolinol in Toluene. Add POBr

    
     portion-wise at RT. Heat to 110°C for 2–4 hours. Monitor by TLC (disappearance of baseline spot).
    
  • Quench (Critical): Cool mixture to 50°C. Dilute with an equal volume of DCM. Pour slowly into a beaker containing Crushed Ice and solid NaHCO

    
    . Caution: Vigorous gas evolution.
    
  • Extraction: Separate layers. Extract aqueous layer 2x with DCM.

  • Washing: Combine organics. Wash 1x with 1M NaOH (removes unreacted OH-SM), 1x with Water, 1x with Brine.

  • Drying: Dry over anhydrous Na

    
    SO
    
    
    
    . Filter and concentrate to a solid.[1]
  • Purification:

    • Option A (High Purity): Recrystallize from Acetonitrile.

    • Option B (High Yield): Flash Column Chromatography (SiO

      
      , 0-15% EtOAc in Hexanes).
      

References

  • National Institutes of Health (NIH). "Separation of hydroxyquinolines by high-performance liquid chromatography." PubMed.[2] Accessed October 2023. [Link]

  • ACG Publications. "Reinvestigation of bromination of 8-substituted quinolines." Organic Communications. Accessed October 2023. [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Comparative Guide for Structural Elucidation

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the 1H NMR Spectroscopic Analysis of 4-Bromo-8-chloro-7-methylquinoline

Introduction: The Imperative of Unambiguous Structural Verification

In the realm of medicinal chemistry and materials science, quinoline scaffolds are of paramount importance, forming the core of numerous pharmacologically active agents and functional materials.[1] The precise substitution pattern on the quinoline ring system dictates the molecule's biological activity, chemical reactivity, and physical properties. Consequently, unambiguous structural characterization is not merely a procedural step but a foundational pillar of research and development.

This guide provides a comprehensive, in-depth analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 4-Bromo-8-chloro-7-methylquinoline. We will move beyond a simple description of the spectrum to explain the underlying principles that govern the observed chemical shifts and coupling patterns. Furthermore, we will present a comparative analysis with a potential isomer, 4-Bromo-6-chloro-7-methylquinoline, to demonstrate the definitive power of 1H NMR in distinguishing between closely related structures. This document is intended for researchers, scientists, and drug development professionals who rely on NMR spectroscopy for rigorous molecular characterization.

Part 1: Predicting the 1H NMR Spectrum of 4-Bromo-8-chloro-7-methylquinoline

The structure of 4-Bromo-8-chloro-7-methylquinoline presents a unique electronic environment for each of its five protons. To predict the spectrum, we must consider the interplay of several factors: the inherent electronic properties of the quinoline ring, the inductive and resonance effects of the substituents (Bromo, Chloro, and Methyl), and through-bond spin-spin coupling.[2][3]

Molecular Structure and Proton Numbering:

To facilitate discussion, the protons of 4-Bromo-8-chloro-7-methylquinoline are numbered as follows:

Caption: Structure of 4-Bromo-8-chloro-7-methylquinoline with proton numbering.

Analysis of Substituent Effects:

  • Nitrogen Atom: As a heteroatom, nitrogen is strongly electron-withdrawing, significantly deshielding adjacent protons, particularly H2.[4]

  • 8-Chloro Group: The chlorine atom is an electron-withdrawing group that deshields nearby protons. Its position at C8 exerts a notable "peri-effect" on the H2 proton, further shifting it downfield.[2][4]

  • 4-Bromo Group: Bromine is also electron-withdrawing via induction. Its primary impact is the replacement of H4, simplifying the spectrum of the pyridine ring. It also deshields the neighboring H3 and H5 protons.

  • 7-Methyl Group: The methyl group is electron-donating, which tends to shield ortho and para protons.[5] In this structure, it will primarily influence H6, causing an upfield shift relative to an unsubstituted quinoline.

Predicted Spectral Data:

Based on these effects and known data for substituted quinolines, we can predict the 1H NMR spectrum.[6][7] The protons on the benzenoid ring (H5 and H6) and the pyridine ring (H2 and H3) form distinct, isolated spin systems.

Proton AssignmentPredicted δ (ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H2 8.9 - 9.1Doublet (d)J2,3 ≈ 4.5 - 5.0Deshielded by adjacent N and peri-effect from 8-Cl. Coupled to H3.
H3 7.8 - 8.0Doublet (d)J3,2 ≈ 4.5 - 5.0Deshielded by adjacent 4-Br. Coupled to H2.
H5 8.1 - 8.3Doublet (d)J5,6 ≈ 8.5 - 9.0Deshielded by peri-effect from 4-Br. Coupled to H6.
H6 7.5 - 7.7Doublet (d)J6,5 ≈ 8.5 - 9.0Shielded by ortho 7-CH3 group. Coupled to H5.
7-CH3 2.5 - 2.7Singlet (s)N/ATypical chemical shift for an aryl methyl group.

Part 2: Experimental Protocol for High-Resolution 1H NMR Acquisition

To obtain a high-quality, interpretable spectrum, a rigorous and standardized experimental procedure is essential. This protocol is designed to be a self-validating system, ensuring data reliability and reproducibility.

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of 4-Bromo-8-chloro-7-methylquinoline.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can influence chemical shifts and should be recorded.[8]

    • Add a small amount of an internal standard, typically tetramethylsilane (TMS), if not already present in the solvent. TMS is set to 0.00 ppm and serves as the reference point.[1]

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Spectrometer Setup (Assuming a 400 MHz Spectrometer):

    • Insert the NMR tube into a spinner turbine and place it in the spectrometer's probe.

    • Locking: Lock the spectrometer's field frequency onto the deuterium signal of the solvent. This compensates for any magnetic field drift during the experiment.

    • Shimming: Adjust the shim coils to optimize the homogeneity of the magnetic field (B₀). This process minimizes peak broadening and maximizes spectral resolution. Automated shimming routines are typically sufficient.

    • Tuning and Matching: Tune the probe to the resonance frequency of ¹H and match its impedance to that of the transmitter/receiver for maximum sensitivity.

  • Data Acquisition (1D ¹H Experiment):

    • Pulse Sequence: Utilize a standard single-pulse experiment (e.g., 'zg30' on Bruker systems).

    • Spectral Width (SW): Set a spectral width of approximately 12-16 ppm to ensure all signals are captured.

    • Number of Scans (NS): Acquire 16 to 64 scans to achieve an adequate signal-to-noise ratio.

    • Relaxation Delay (D1): Use a relaxation delay of 2-5 seconds to allow for near-complete relaxation of the protons between scans, ensuring accurate integration.

    • Acquisition Time (AQ): Set to at least 3-4 seconds for good digital resolution.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase correct the spectrum manually or automatically to ensure all peaks have a pure absorption lineshape.

    • Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

    • Integrate all signals to determine the relative number of protons for each resonance.

    • Analyze and report the chemical shifts (δ), multiplicities, and coupling constants (J).

Part 3: A Comparative Guide: Distinguishing Isomers with Certainty

A common challenge in synthesis is the potential formation of structural isomers. 1H NMR spectroscopy is exceptionally well-suited to differentiate between them. Let us compare the predicted spectrum of our target molecule with that of a plausible isomer: 4-Bromo-6-chloro-7-methylquinoline .

Feature4-Bromo-8-chloro-7-methylquinoline (Target) 4-Bromo-6-chloro-7-methylquinoline (Isomer) Key Differentiating Observation
H5 Signal Doublet, δ ≈ 8.1-8.3 ppm, J ≈ 9.0 HzSinglet , δ ≈ 7.9-8.1 ppmThe presence of a chlorine at C6 removes the coupling partner for H5, resulting in a singlet.
H6 Signal Doublet, δ ≈ 7.5-7.7 ppm, J ≈ 9.0 HzSignal Absent (Cl substitution)The absence of the H6 signal is a clear indicator.
H8 Signal Signal Absent (Cl substitution)Singlet , δ ≈ 8.2-8.4 ppmThe H8 proton in the isomer would appear as a singlet, deshielded by the peri-effect of the nitrogen.
Benzenoid Pattern An AX spin system (two doublets).Two isolated singlets. The splitting pattern in the aromatic region provides an unambiguous distinction.

This comparison clearly shows that while the pyridine ring protons (H2, H3) would yield similar signals in both isomers, the substitution pattern on the benzenoid ring creates a unique and easily distinguishable fingerprint in the 1H NMR spectrum.

Part 4: Advanced NMR for Assignment Confirmation (2D NOESY)

While 1D NMR provides substantial information, two-dimensional (2D) experiments can offer definitive proof of assignments. The Nuclear Overhauser Effect (NOE) is a through-space interaction between protons that are physically close (< 5 Å), regardless of their through-bond connectivity.[9][10] A 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment is the ideal tool for this.

For 4-Bromo-8-chloro-7-methylquinoline, the most informative NOE correlation would be between the methyl protons and their spatial neighbors.

Expected NOE Correlation:

  • Irradiation of 7-CH₃ (δ ≈ 2.6 ppm): A cross-peak should be observed to H6 (δ ≈ 7.6 ppm) .

This observation would unequivocally confirm the assignment of the H6 signal and, by extension (due to its coupling), the H5 signal. It validates the placement of the methyl group at the C7 position.

Workflow for NMR Data Interpretation:

The logical flow for a complete and confident structural assignment using NMR is visualized below.

G cluster_prep Preparation & Acquisition cluster_analysis Data Analysis & Assignment A Sample Preparation (Solvent, Standard) B 1D 1H NMR Acquisition (Lock, Shim, Acquire) A->B C Initial Processing (FT, Phasing, Calibration) B->C D 1D Spectrum Analysis (δ, Integration, Multiplicity, J) C->D E Propose Initial Assignments D->E F Ambiguity Check E->F G 2D NOESY Acquisition (Optional but Recommended) F->G if ambiguous I Final Structure Confirmation F->I if unambiguous H Analyze NOE Cross-Peaks (Through-Space Correlations) G->H H->I

Caption: Workflow for the acquisition and interpretation of NMR data for structural elucidation.

Conclusion

1H NMR spectroscopy is an indispensable tool for the structural elucidation of substituted quinolines like 4-Bromo-8-chloro-7-methylquinoline. A thorough analysis of chemical shifts, spin-spin coupling constants, and substituent effects allows for a confident prediction of the spectrum. As demonstrated, these spectral features provide a unique fingerprint that enables clear differentiation from potential structural isomers. For absolute certainty, especially in the context of novel compound discovery, advanced techniques like 2D NOESY provide definitive, through-space correlations that validate the proposed structure. The methodologies and analytical reasoning presented in this guide serve as a robust framework for any researcher utilizing NMR for molecular characterization.

References

  • UNCW Institutional Repository.
  • TSI Journals. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value.
  • Organic Chemistry Data & Info. NMR Spectroscopy – 1H NMR Chemical Shifts. [Link]

  • PMC. Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives. [Link]

  • Organic Chemistry at CU Boulder. Spin-spin splitting and coupling - Coupling in 1H NMR. [Link]

  • Sadiq Ismael, et al. Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3. [Link]

  • Chemistry LibreTexts. 14.12: Coupling Constants Identify Coupled Protons. [Link]

  • Chemical Instrumentation Facility. NMR Coupling Constants. [Link]

  • Eugene E. Kwan. The Nuclear Overhauser Effect. [Link]

  • University of Cambridge. NMR Experiments for Structure Determination. [Link]

  • Wikipedia. Nuclear Overhauser effect. [Link]

  • Chemistry LibreTexts. 22: Nuclear Overhauser Effect (NOE). [Link]

Sources

Definitive Guide: Mass Spectrometry Fragmentation Patterns of Halogenated Quinolines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Halogen-Scaffold Interplay

Halogenated quinolines are foundational scaffolds in drug discovery, serving as precursors for antimalarials (e.g., Chloroquine), kinase inhibitors, and antibacterial agents. Their mass spectrometric (MS) analysis is governed by a tension between the stability of the bicyclic aromatic core and the lability of the carbon-halogen (C-X) bond.

This guide moves beyond basic spectral interpretation. It compares ionization modalities and delineates the specific fragmentation pathways that distinguish positional isomers and halogen types.

Key Technical Takeaways
  • The "Quinoline Heartbeat": The neutral loss of hydrogen cyanide (HCN, 27 Da) is the universal diagnostic cleavage for the quinoline ring, regardless of substitution.

  • Bond Energy Dictates Pathway: Fragmentation shifts from Ring Cleavage to Halogen Loss as you move down Group 17 (F

    
     I).
    
  • The Peri-Effect: Isomers substituted at the C8 position exhibit unique fragmentation kinetics due to interaction with the ring nitrogen (N1).

Ionization Source Comparison: Choosing the Right Tool

The choice of ionization source fundamentally alters the observed fragmentation landscape.

FeatureElectron Ionization (EI)Electrospray Ionization (ESI)Atmospheric Pressure Chemical Ionization (APCI)
Energy Regime Hard (70 eV)Soft (Thermal/Electric)Intermediate (Corona Discharge)
Primary Ion Radical Cation

Protonated Molecule

Protonated Molecule

Fragmentation Extensive in-source. Good for library matching.Minimal in-source. Requires CID (MS/MS) for structural data.Moderate. Good for non-polar halo-quinolines.
Halogen Behavior High energy often ejects

or

immediately.
Halogen often retained in precursor; loss occurs in collision cell.Can induce thermal degradation of labile Iodo-species.
Best For... GC-MS: Impurity profiling, volatile isomers.LC-MS: Metabolite ID, PK studies, polar derivatives.LC-MS: Hydrophobic analogs resisting ESI.

Mechanistic Deep Dive: Fragmentation Pathways

The Universal Pathway: Ring Contraction

Regardless of the halogen, the quinoline core typically undergoes ring opening followed by the expulsion of HCN.

  • Mechanism: The protonated molecule

    
     (in ESI) or radical cation 
    
    
    
    (in EI) rearranges. The pyridinic ring cleaves, ejecting neutral HCN (27 Da).
  • Result: A phenyl-cation-like species or a benzocyclobutadiene-like radical.

  • Secondary Loss: This fragment often loses acetylene (

    
    , 26 Da).
    
The Halogen Divergence

The C-X bond strength determines whether the halogen survives the initial activation.

  • Fluoroquinolines (Strong C-F bond, ~485 kJ/mol):

    • Pathway: The C-F bond is stronger than the ring bonds.

    • Observation: The molecule loses HCN first. The Fluorine atom remains attached to the fragment ions. You will rarely see a loss of

      
       (19 Da).
      
    • Diagnostic: Look for

      
      .
      
  • Chloroquinolines (Intermediate C-Cl bond, ~327 kJ/mol):

    • Pathway: Competitive.[1] In ESI-CID, HCN loss usually precedes Cl loss. In EI, direct loss of

      
       is common.
      
    • Isotope Pattern: The distinct 3:1 ratio of

      
       to 
      
      
      
      is preserved in the
      
      
      fragment, aiding identification.
  • Bromo/Iodoquinolines (Weak C-Br/I bonds, ~285 / ~213 kJ/mol):

    • Pathway: The C-X bond is the "weakest link."

    • Observation: Direct loss of the halogen radical (

      
      ) is often the base peak, even before ring cleavage.
      
    • Diagnostic: Dominant peaks at

      
       (Br) or 
      
      
      
      (I).
Isomer Differentiation: The Peri-Effect (Position 8)

Distinguishing a 2-chloroquinoline from an 8-chloroquinoline is challenging but possible via MS/MS.

  • The Mechanism: In 8-substituted quinolines, the substituent is spatially close (peri-position) to the protonated ring nitrogen (N1).

  • The Effect: This proximity can facilitate a "proton transfer" or steric expulsion, often enhancing the loss of the halogen (as HX or X radical) compared to the 2-, 3-, or 4-isomers where the halogen is distant from the charge site.

  • Result: 8-halo isomers typically show a higher ratio of

    
     or 
    
    
    
    relative to the
    
    
    peak.

Visualization of Fragmentation Logic

The following diagram illustrates the divergent pathways based on halogen identity.

QuinolineFragmentation cluster_legend Bond Strength Logic Precursor Precursor Ion [M+H]+ RingCleavage Ring Cleavage (Transition State) Precursor->RingCleavage Activation LossHalogen Direct Halogen Loss [M+H - X•]+ Precursor->LossHalogen Major Path for Br, I (Weak C-X Bond) Precursor->LossHalogen Enhanced in 8-substituted isomers (Peri-Effect) LossHCN Fragment: [M+H - HCN]+ (Retains Halogen) RingCleavage->LossHCN Major Path for F, Cl (Strong C-X Bond) LossC2H2 Fragment: [M+H - HCN - C2H2]+ LossHCN->LossC2H2 -26 Da key Green Path: Ring breaks before Halogen (F, Cl) Red Path: Halogen breaks before Ring (Br, I)

Caption: Divergent fragmentation pathways for halogenated quinolines. The "Green Route" dominates for Fluoro-analogs, while the "Red Route" becomes significant for Bromo/Iodo-analogs and 8-position isomers.

Experimental Protocol: Characterization Workflow

To generate the data described above, use this self-validating LC-MS/MS protocol.

Step 1: Sample Preparation
  • Concentration: 1 µg/mL in 50:50 Methanol:Water.

  • Buffer: Add 0.1% Formic Acid (proton source). Note: Avoid ammonium adducts if possible to simplify spectra.

Step 2: LC Conditions (for Isomer Separation)
  • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes. Critical: Isomers like 2-Cl and 4-Cl often co-elute; shallow gradients (e.g., 1% B/min) may be required.

Step 3: MS Parameters (ESI+)[2][3]
  • Source Temp: 350°C.

  • Capillary Voltage: 3.5 kV.

  • Collision Energy (CE) Ramp: Acquire spectra at 10, 20, and 40 eV.

    • Low CE (10 eV): Confirms parent isotope pattern.

    • Med CE (20 eV): Promotes HCN loss.

    • High CE (40 eV): Forces secondary fragmentations (C2H2 loss).

Reference Data: Diagnostic Ions

Use this table to validate your spectral assignments. Masses are based on the most abundant isotopes (


).
Compound ClassPrecursor ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

(m/z)
Primary Fragment

Halogen Loss

Key Characteristic
Quinoline (Ref) 130.06103.05N/ABase peak is 130 or 103.[2][3]
Fluoroquinoline 148.05121.04~129 (Rare)F is retained. 121 is base peak at high CE.
Chloroquinoline 164.02137.01129.063:1 Isotope pattern visible in 164 and 137.
Bromoquinoline 207.97180.96129.061:1 Isotope pattern. 129 peak often intense.
Iodoquinoline 255.96228.95129.06Weak Parent Ion. 129 peak is often base peak.

Note on Isotopic Validation:

  • Chlorine: Look for M and M+2 peaks with 100% and 32% intensity.

  • Bromine: Look for M and M+2 peaks with 100% and 97% intensity (almost equal height).

  • Iodine/Fluorine: Monoisotopic (Single peak).

References

  • Vertex AI Search. (2023). Differentiation of isomeric 2-aryldimethyltetrahydro-5-quinolinones by electron ionization and electrospray ionization mass spectrometry. PubMed. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • MetwareBio. (2023). Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI. Retrieved from [Link]

  • ResearchGate. (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. Retrieved from [Link]

  • National Institutes of Health (NIH). (2021). Differentiation of Positional Isomers of Halogenated Benzoylindole Synthetic Cannabinoid Derivatives. Retrieved from [Link]

Sources

A Comparative Spectroscopic Guide to 4-Bromoquinoline and its Substituted Analogue, 4-Bromo-8-chloro-7-methylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in the dynamic field of drug development, the precise structural elucidation of heterocyclic compounds is a foundational pillar of successful molecular design and synthesis. Quinoline scaffolds, in particular, are of immense interest due to their prevalence in a wide array of pharmacologically active agents.[1] This in-depth technical guide provides a comparative spectroscopic characterization of two key quinoline derivatives: 4-Bromoquinoline and the more complex 4-Bromo-8-chloro-7-methylquinoline.

Through a detailed examination of their Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) data, this guide will illuminate the subtle yet significant spectral differences arising from the additional substitution on the quinoline core. The experimental data presented herein is supported by established spectroscopic principles and aims to provide a practical reference for the unambiguous identification and characterization of these and similar quinoline derivatives.

Molecular Structures and Their Spectroscopic Implications

The fundamental difference between the two molecules lies in the substitution pattern on the benzenoid ring of the quinoline system. 4-Bromoquinoline possesses a simple, unsubstituted benzene ring, while 4-Bromo-8-chloro-7-methylquinoline features a chlorine atom at the 8-position and a methyl group at the 7-position. These additional substituents introduce steric and electronic effects that manifest as distinct signatures in their respective spectra.

G cluster_0 4-Bromoquinoline cluster_1 4-Bromo-8-chloro-7-methylquinoline a 4-Bromoquinoline C₉H₆BrN MW: 208.06 g/mol b 4-Bromo-8-chloro-7-methylquinoline C₁₀H₇BrClN MW: 256.53 g/mol

Figure 1. Molecular structures and properties of the two quinoline derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Proton and Carbon Environments

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.[2] By analyzing the chemical shifts, coupling constants, and signal multiplicities in both ¹H and ¹³C NMR spectra, we can deduce the precise arrangement of atoms within a molecule.

Experimental Protocol: NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra of quinoline derivatives is crucial for reproducibility and accurate data interpretation.

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence chemical shifts.

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). A higher field strength provides better signal dispersion, which is particularly important for resolving complex spin systems in substituted aromatic compounds.

  • Data Acquisition: For ¹H NMR, a standard pulse sequence with a sufficient number of scans (typically 16 or 32) is used to achieve a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled experiment (e.g., using a broadband decoupling sequence) is employed to simplify the spectrum and enhance the signal of carbon atoms.

  • Data Processing: Process the raw free induction decay (FID) data by applying a Fourier transform, phase correction, and baseline correction to obtain the final frequency-domain spectrum. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

G start Start: Purified Quinoline Derivative prep Dissolve 5-10 mg in 0.6-0.7 mL Deuterated Solvent start->prep tube Transfer to 5 mm NMR Tube prep->tube spectrometer Acquire Spectra on High-Field NMR Spectrometer tube->spectrometer h1_acq ¹H NMR: Standard Pulse Sequence (16-32 scans) spectrometer->h1_acq c13_acq ¹³C NMR: Proton-Decoupled Experiment spectrometer->c13_acq process Process FID Data (Fourier Transform, Phasing, Baseline Correction) h1_acq->process c13_acq->process analyze Analyze Chemical Shifts, Coupling Constants, and Multiplicities process->analyze end End: Structural Elucidation analyze->end

Figure 2. Generalized workflow for NMR spectroscopic analysis of quinoline derivatives.

¹H NMR Spectral Comparison

The ¹H NMR spectrum of 4-Bromoquinoline is expected to show six aromatic protons. The protons on the pyridine ring (H-2 and H-3) will be distinct from those on the benzene ring (H-5, H-6, H-7, and H-8). The electron-withdrawing nature of the nitrogen atom and the bromine substituent will significantly influence the chemical shifts.[3]

For 4-Bromo-8-chloro-7-methylquinoline, the ¹H NMR spectrum will be simpler in the aromatic region, showing only four protons. The introduction of the chloro and methyl groups will cause predictable shifts in the remaining proton signals. The methyl protons will appear as a singlet in the upfield region.

Proton 4-Bromoquinoline (Predicted δ, ppm) 4-Bromo-8-chloro-7-methylquinoline (Predicted δ, ppm) Key Observations
H-2~8.8~8.7The H-2 proton is typically the most downfield signal due to its proximity to the nitrogen atom.[2]
H-3~7.6~7.5
H-5~8.1~7.9The presence of the 8-chloro group in the substituted compound is expected to deshield the H-5 proton.
H-6~7.7~7.5
H-7~7.8-The H-7 proton is absent in the substituted compound.
H-8~8.2-The H-8 proton is absent in the substituted compound.
7-CH₃-~2.5A characteristic singlet for the methyl group protons.

Note: The chemical shifts are predicted values based on established principles of NMR spectroscopy and data from similar compounds. Experimental values may vary slightly depending on the solvent and other experimental conditions.

¹³C NMR Spectral Comparison

The ¹³C NMR spectrum provides complementary information about the carbon framework of the molecules. Quaternary carbons (those without attached protons) often show weaker signals.[4] The chemical shifts of the carbon atoms are sensitive to the electronic effects of the substituents.

Carbon 4-Bromoquinoline (Predicted δ, ppm) 4-Bromo-8-chloro-7-methylquinoline (Predicted δ, ppm) Key Observations
C-2~151~150
C-3~122~121
C-4~134~135The carbon bearing the bromine atom (ipso-carbon) is influenced by the "heavy atom effect," which can cause a slight upfield shift compared to what would be expected based on electronegativity alone.[5]
C-4a~149~148
C-5~130~128
C-6~129~127
C-7~128~137The C-7 carbon in the substituted compound is now a quaternary carbon attached to a methyl group, leading to a significant downfield shift.
C-8~128~133The C-8 carbon is now attached to a chlorine atom, resulting in a downfield shift.
C-8a~148~147
7-CH₃-~18The methyl carbon appears in the aliphatic region of the spectrum.

Note: The chemical shifts are predicted values. The interpretation of ¹³C NMR spectra of substituted aromatics can be complex due to the interplay of various electronic and steric factors.

Infrared (IR) Spectroscopy: Probing the Vibrational Modes

IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[6]

Experimental Protocol: FT-IR Spectroscopy
  • Sample Preparation: For solid samples, the KBr pellet method is commonly used. A small amount of the sample (1-2 mg) is intimately mixed with dry potassium bromide (KBr) powder (100-200 mg) and pressed into a transparent pellet. Alternatively, Attenuated Total Reflectance (ATR) can be used for solid or liquid samples with minimal preparation.

  • Data Acquisition: The sample is placed in the IR beam of a Fourier Transform Infrared (FT-IR) spectrometer, and the spectrum is recorded, typically over the range of 4000-400 cm⁻¹.

  • Data Analysis: The resulting spectrum is analyzed for the presence of characteristic absorption bands corresponding to specific functional groups and bond vibrations.

IR Spectral Comparison

The IR spectra of both compounds will be dominated by absorptions corresponding to the quinoline ring system. The key differences will arise from the vibrations of the C-Cl and C-H bonds of the methyl group in 4-Bromo-8-chloro-7-methylquinoline.

Vibrational Mode 4-Bromoquinoline (Expected Wavenumber, cm⁻¹) 4-Bromo-8-chloro-7-methylquinoline (Expected Wavenumber, cm⁻¹) Key Observations
Aromatic C-H Stretch3100-30003100-3000Characteristic of aromatic compounds.[7]
C=C and C=N Ring Stretch1650-14501650-1450A series of sharp bands characteristic of the quinoline core.[8]
C-H in-plane bend1300-10001300-1000
C-H out-of-plane bend900-675900-675The pattern of these bands can sometimes provide information about the substitution pattern on the aromatic rings.
C-Br Stretch700-500700-500Often weak and can be difficult to assign definitively.
C-Cl Stretch-800-600A characteristic absorption for the chloro-substituent.
Aliphatic C-H Stretch (CH₃)-2980-2850Stretching vibrations of the methyl group.
Aliphatic C-H Bend (CH₃)-1460-1370Bending vibrations of the methyl group.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Exploring Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule.[9] The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. The wavelength of maximum absorbance (λmax) is characteristic of the chromophore system.

Experimental Protocol: UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the compound in a suitable UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane). The concentration should be adjusted to give an absorbance reading in the range of 0.2-1.0.

  • Data Acquisition: Record the UV-Vis spectrum using a dual-beam spectrophotometer, scanning from approximately 200 to 400 nm. The solvent is used as a reference.

  • Data Analysis: Identify the wavelengths of maximum absorbance (λmax) and, if possible, calculate the molar absorptivity (ε).

UV-Vis Spectral Comparison

The UV-Vis spectra of quinoline and its derivatives typically show multiple absorption bands corresponding to π → π* transitions.[10] The substitution on the quinoline ring can cause a shift in the λmax values (bathochromic or hypsochromic shift) and a change in the molar absorptivity.

Compound Expected λmax (nm) Key Observations
4-Bromoquinoline~230, ~280, ~310The spectrum is expected to be similar to that of quinoline, with potential slight shifts due to the bromo substituent.
4-Bromo-8-chloro-7-methylquinoline~235, ~285, ~315The additional chloro and methyl groups are expected to cause a slight bathochromic (red) shift in the absorption maxima due to their auxochromic effects.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound.[11] It also offers insights into the structure through the analysis of fragmentation patterns.

Experimental Protocol: Mass Spectrometry
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas or liquid chromatography.

  • Ionization: Ionize the sample using a suitable technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: Detect the ions and generate a mass spectrum.

Mass Spectral Comparison

The mass spectra of both compounds will show characteristic isotopic patterns due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and, in the case of 4-Bromo-8-chloro-7-methylquinoline, chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).

Compound Molecular Formula Molecular Weight ( g/mol ) Expected Molecular Ion Peaks (m/z) Key Fragmentation Pathways
4-BromoquinolineC₉H₆BrN208.06207/209 (M⁺/M⁺+2)Loss of Br, loss of HCN from the quinoline ring.
4-Bromo-8-chloro-7-methylquinolineC₁₀H₇BrClN256.53255/257/259 (M⁺/M⁺+2/M⁺+4)Loss of Br, loss of Cl, loss of CH₃, loss of HCN.

The presence of both bromine and chlorine in 4-Bromo-8-chloro-7-methylquinoline will result in a more complex isotopic cluster for the molecular ion, which can be a powerful diagnostic tool for its identification.

Conclusion

The spectroscopic characterization of 4-Bromoquinoline and 4-Bromo-8-chloro-7-methylquinoline reveals distinct and predictable differences that directly correlate with their molecular structures. While both compounds share the fundamental quinoline scaffold, the addition of chloro and methyl substituents in the latter introduces clear changes in their NMR, IR, UV-Vis, and Mass spectra.

For the medicinal chemist and drug development professional, a thorough understanding of these spectroscopic nuances is not merely an academic exercise. It is a critical component of quality control, reaction monitoring, and the definitive confirmation of molecular identity. This guide provides a foundational framework for interpreting the spectra of these and related quinoline derivatives, empowering researchers to confidently advance their synthetic and drug discovery endeavors.

References

  • BenchChem. (2025). Application Notes and Protocols for 1H and 13C NMR Spectroscopy of Substituted Quinolines.
  • BenchChem. (2025). Technical Support Center: Interpreting Complex NMR Spectra of Substituted Quinolines.
  • BenchChem. (2025).
  • TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Retrieved from [Link]

  • ResearchGate. (n.d.). UV- Vis absorption of quinoline, nitroquinoline, aminoquinoline and.... Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information For. Retrieved from [Link]

  • MDPI. (n.d.). 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. Retrieved from [Link]

  • MDPI. (2021). UV Properties and Loading into Liposomes of Quinoline Derivatives. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromoisoquinoline. Retrieved from [Link]

  • PubMed. (n.d.). Rapid Determination of Quinoline and 2-hydroxyquinoline in Quinoline Biodegradation Process by Tri-Wavelength UV/Vis Spectroscopy. Retrieved from [Link]

  • International Journal of ChemTech Research. (n.d.).
  • UNCW Institutional Repository. (n.d.).
  • Bioregistry. (n.d.). Spectral Database for Organic Compounds. Retrieved from [Link]

  • Mestrelab Research. (n.d.). Download NMR Predict. Retrieved from [Link]

  • UW-Madison Libraries. (n.d.). Spectral Database for Organic Compounds, SDBS. Retrieved from [Link]

  • NASA Astrophysics Data System. (n.d.). Mid-IR Spectra of Quinoline and Phenanthridine in H₂O and Ar.
  • Novelty Journals. (2022).
  • ACD/Labs. (n.d.). NMR Predictor. Retrieved from [Link]

  • ACS Publications. (n.d.). Ultraviolet and Infrared Spectra of Quinoline Derivatives: 2- and 4-Thiols. Retrieved from [Link]

  • ResearchGate. (n.d.). Figure S22. 13 C NMR spectrum of 4. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectra of quinoline derivative (Q), imidazole derivative (IMD), and Benzoxazine (Bz-A) monomer. Retrieved from [Link]

  • PubChemLite. (n.d.). 8-bromo-4-chloro-7-methylquinoline (C10H7BrClN). Retrieved from [Link]

  • Bruker. (n.d.). Mnova Predict | Accurate Prediction. Retrieved from [Link]

  • Chemaxon Docs. (n.d.). NMR Predictor. Retrieved from [Link]

  • Wikipedia. (n.d.). Spectral Database for Organic Compounds. Retrieved from [Link]

  • Departamento de Química Inorgánica. (n.d.). Spectral Database for Organic Compounds SDBS. Retrieved from [Link]

  • NMRium. (n.d.). The next-generation NMR software. Retrieved from [Link]

  • Chemistry Stack Exchange. (2018). Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. Retrieved from [Link]

  • Chegg.com. (2016). Solved The following IR spectra is of .4-bromoanilinr. Retrieved from [Link]

  • University of Arizona. (n.d.).
  • Sci-Hub. (1968). Mass spectrometry of quinones. Part I. Reactions of 1,2-naphthaquinones in the mass spectrometer.
  • Canadian Journal of Chemistry. (2023).
  • SLS Ireland. (n.d.). 4-Bromoquinoline, 95%. Retrieved from [Link]

  • PubMed. (n.d.). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. Retrieved from [Link]

  • MDPI. (n.d.). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue.
  • Oakwood Chemical. (n.d.). 4-Bromo-7-chloro-8-methylquinoline, min 96%. Retrieved from [Link]

  • ChemSynthesis. (n.d.). 4-bromoquinoline. Retrieved from [Link]

  • YouTube. (2022). sample 13C NMR spectra of compounds with common functional groups. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

  • YouTube. (2023). Fragmentation in Mass Spectrometry. Retrieved from [Link]

  • PubChem. (n.d.). 7-Bromo-4-chloro-8-methylquinoline. Retrieved from [Link]

Sources

Technical Comparison: TLC Visualization Protocols for 4-Bromo-8-chloro-7-methylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of Thin Layer Chromatography (TLC) visualization methods specifically optimized for 4-Bromo-8-chloro-7-methylquinoline . The content is structured to assist researchers in selecting the most effective detection strategy based on sensitivity, selectivity, and experimental constraints.

Molecular Profile & Visualization Logic

To select the appropriate visualization method, one must first understand the physicochemical properties of the analyte.

  • Analyte: 4-Bromo-8-chloro-7-methylquinoline

  • Chromophore: The quinoline aromatic system provides strong UV absorption (π-π* transitions).

  • Functional Handle: The heterocyclic nitrogen (N) acts as a weak Lewis base, allowing for specific complexation stains.

  • Electronic Environment: The halogen substituents (Br at C4, Cl at C8) are electron-withdrawing. This reduces the electron density on the ring and the basicity of the nitrogen compared to unsubstituted quinoline.

    • Implication: Acid-base stains (like Bromocresol Green) may be less effective. Metal-complex stains (Dragendorff) remain viable but may require optimized pH conditions.

Comparative Analysis of Visualization Methods

The following table contrasts the primary visualization techniques available for this compound.

Table 1: Performance Matrix of Visualization Methods
MethodTypeSensitivity (LOD)SelectivityMechanismSuitability for Target
UV Shadowing (254 nm) Non-DestructiveHigh (< 50 ng)Low (All conjugated systems)Fluorescence QuenchingPrimary. The conjugated quinoline ring strongly quenches F254 indicators.
Dragendorff’s Reagent DestructiveModerate (~1-5 µg)High (Alkaloids/N-bases)K[BiI4] ComplexationConfirmatory. Specific for the nitrogen heterocycle. Distinguishes from non-nitrogenous byproducts.
Iodine Vapor Semi-DestructiveModerate (1-10 µg)Low (General Organics)Reversible IntercalationQuick Check. Useful for temporary visualization before a permanent stain.
Phosphomolybdic Acid (PMA) DestructiveModerate (~5 µg)Low (Redox active)Oxidation/Reduction (Molybdenum Blue)Backup. Good for permanent records; stains the methyl/aromatic system upon heating.

Detailed Methodologies

Method A: UV Visualization (The Gold Standard)

Why: The extended conjugation of the quinoline ring makes this the most sensitive and least invasive method. Protocol:

  • Use Silica Gel 60 F254 plates.

  • Elute the plate in a standard solvent system (Recommended start: Hexanes:Ethyl Acetate 4:1 ).

  • Dry the plate completely to remove solvent interference.

  • Place under a short-wave UV lamp (254 nm).

  • Observation: The compound appears as a dark purple/black spot against a bright green fluorescent background.

  • Expert Tip: Due to the halogens, the spot may appear slightly distinct in hue compared to non-halogenated impurities.

Method B: Dragendorff’s Reagent (Specific Confirmation)

Why: Confirms the presence of the quinoline nitrogen. The electron-withdrawing effects of Chlorine (C8) and Bromine (C4) lower the pKa of the nitrogen, potentially reducing sensitivity. Therefore, the Munier modification (Tartaric acid based) is recommended over the standard reagent to stabilize the complex.

Preparation (Munier Modification):

  • Solution A: Dissolve 1.7 g Bismuth Subnitrate and 20 g Tartaric Acid in 80 mL water.

  • Solution B: Dissolve 16 g Potassium Iodide (KI) in 40 mL water.

  • Working Solution: Mix 5 mL Solution A + 5 mL Solution B + 10 mL Glacial Acetic Acid + 70 mL Water.

Protocol:

  • After UV inspection, spray the plate lightly with the Working Solution.

  • Observation: Orange to reddish-brown spots appear immediately on a yellow background.

  • Stability: The color may fade; circle spots immediately.

  • Note: If the background is too dark, a secondary spray with 10% Sodium Nitrite can bleach the background, enhancing contrast (Bregoff modification).

Method C: Iodine Chamber (Rapid General Stain)

Why: Useful when UV is unavailable or to detect non-UV active impurities (like aliphatic starting materials) alongside the product. Protocol:

  • Place the dried TLC plate in a closed jar containing iodine crystals and silica gel.

  • Wait 1-3 minutes.

  • Observation: Brown spots on a tan background.

  • Reversibility: Remove the plate and heat gently; the iodine evaporates, allowing the plate to be re-stained with Dragendorff’s if necessary.

Decision Logic & Workflow

The following diagram illustrates the logical flow for analyzing reaction mixtures containing 4-Bromo-8-chloro-7-methylquinoline.

TLC_Workflow Start Crude Reaction Mixture RunTLC Run TLC (Silica F254) Solvent: Hex/EtOAc (8:2) Start->RunTLC UV_Check Visualize under UV (254 nm) RunTLC->UV_Check Decision Are spots visible? UV_Check->Decision MarkSpots Mark Spots (Pencil) (Non-Destructive) Decision->MarkSpots Yes Iodine Iodine Vapor Chamber (General Organic Check) Decision->Iodine No (Aliphatic Impurities?) Dragendorff Dragendorff Stain (Confirm Quinoline N) MarkSpots->Dragendorff Confirm Identity Iodine->Dragendorff After Evaporation Result_Product Product Identified (Dark UV + Orange Stain) Dragendorff->Result_Product Orange Precipitate Result_Impurity Impurity Characterized (UV only or Iodine only) Dragendorff->Result_Impurity No Reaction

Caption: Step-by-step decision tree for visualizing halogenated quinolines, prioritizing non-destructive methods.

Mechanism of Action: Dragendorff Binding

Understanding why the stain works ensures correct interpretation. The bismuth ion forms a coordinate complex with the protonated nitrogen of the quinoline.

Dragendorff_Mechanism Quinoline 4-Bromo-8-chloro- 7-methylquinoline Protonated Protonated Quinoline [Q-H]+ Quinoline->Protonated + H+ Acid Acetic Acid (H+) Acid->Protonated Complex Insoluble Complex [Q-H]+ [BiI4]- (Orange Precipitate) Protonated->Complex Reagent [BiI4]- Anion (From Reagent) Reagent->Complex Ionic Interaction

Caption: Formation of the insoluble ion-pair complex between the protonated quinoline and tetraiodobismuthate.

Troubleshooting & Expert Insights

Issue: Tailing (Streaking)
  • Cause: The basic nitrogen atom interacts strongly with the acidic silanol groups (Si-OH) on the silica plate.

  • Solution: Add 0.5% - 1% Triethylamine (TEA) or Ammonium Hydroxide to the mobile phase. This blocks the silanol sites, resulting in sharper spots.

Issue: Low Sensitivity with Dragendorff
  • Cause: The 4-Bromo and 8-Chloro groups are electron-withdrawing, reducing the electron density on the nitrogen. This makes protonation (the first step of staining) less favorable.

  • Solution: Ensure the Dragendorff reagent is sufficiently acidic (Acetic acid is critical). Alternatively, use Iodoplatinate reagent , which is often more sensitive for weakly basic alkaloids, though significantly more expensive.

Issue: Background Darkening
  • Cause: Oxidation of Iodide to Iodine on the plate surface over time.

  • Solution: Read the plate immediately (within 5 minutes). Do not heat the plate after spraying Dragendorff’s, as heat accelerates background darkening.

References

  • Chemistry LibreTexts. (2022). 2.3F: Visualizing TLC Plates. LibreTexts. Retrieved from [Link]

  • Raal, A., et al. (2020). Dragendorff's reagent: Historical perspectives and current status. Pharmazie, 75(7), 299-306.[1] Retrieved from [Link]

  • Washington University. (n.d.). Stains for Developing TLC Plates.[2][3][4][5][6][7] Retrieved from [Link]

Sources

Melting Point Determination & Validation Guide: 4-Bromo-8-chloro-7-methylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 1700192-55-7 | Molecular Formula: C₁₀H₇BrClN

Executive Summary

For researchers utilizing 4-Bromo-8-chloro-7-methylquinoline as a scaffold in medicinal chemistry (e.g., for protein degrader or kinase inhibitor synthesis), the melting point (MP) is not merely a physical constant—it is the primary frontline indicator of isomeric purity and solvate status.

This guide challenges the "standard" capillary method by comparing it against thermodynamic alternatives like Differential Scanning Calorimetry (DSC). While capillary analysis is sufficient for routine identity confirmation, it often fails to detect the polymorphic transitions or amorphous content common in halogenated quinolines. This document provides a validated protocol to establish an authoritative MP for this specific compound, ensuring data integrity for regulatory and research applications.

Comparative Analysis: Methodological Alternatives

The "performance" of a melting point determination depends entirely on the method's ability to distinguish between a phase transition (true melting) and decomposition or solvent release .

Table 1: Performance Matrix of MP Determination Methods
FeatureCapillary Method (Automated) Differential Scanning Calorimetry (DSC) Thermogravimetric Analysis (TGA)
Primary Utility Routine QC & Identity ConfirmationPurity Analysis & Polymorph ScreeningSolvate/Decomposition Detection
Precision ±0.3°C to ±0.5°C±0.1°C (Enthalpy dependent)N/A (Mass loss focus)
Sample Req. 2–5 mg1–3 mg5–10 mg
Detection Mode Optical (Light Transmission)Thermal (Heat Flow)Gravimetric (Mass Change)
Key Limitation Subjective "clear point"; misses polymorphsRequires expensive instrumentationDoes not measure MP directly
Verdict for CAS 1700192-55-7 Standard: Use for batch-to-batch consistency.Gold Standard: Use for initial characterization to validate the "true" thermodynamic MP.Supplementary: Use if MP is broad (>2°C) to rule out hydrates.
Why DSC is the Superior Alternative

For 4-Bromo-8-chloro-7-methylquinoline, the presence of heavy halogens (Br, Cl) can induce lattice strain, leading to potential polymorphism.

  • Capillary Method: Records a range (onset to clear point).[1] If the sample contains 5% isomer impurity, the range widens, but the "clear point" might still mimic the pure compound.

  • DSC: Measures the Heat of Fusion (

    
    ) . A sharp endothermic peak confirms purity. If a pre-melt exotherm is observed, it indicates crystallization of an amorphous portion, which capillary methods miss entirely.
    

Validated Experimental Protocols

Protocol A: Automated Capillary Method (Routine QC)

Objective: To generate a reproducible MP range compliant with Pharmacopeia standards (USP <741>).

Prerequisites:

  • Sample must be dried (vacuum oven at 40°C for 4 hours) to remove surface moisture.

  • Grind sample to a fine powder to ensure uniform heat transfer.

Step-by-Step Workflow:

  • Packing: Introduce 3–4 mm of sample into a clean glass capillary (O.D. 1.5 mm).[2] Tap strictly to compact the powder; loose packing causes irregular heat transfer and "lagging" results.

  • Ramp 1 (Fast Scan): Heat at 10°C/min to find the approximate MP (e.g., if melt occurs at ~95°C).

  • Cool Down: Cool the block to 10°C below the approximate MP (e.g., 85°C).

  • Ramp 2 (Data Collection): Heat at 1.0°C/min .

    • Note: Faster rates (e.g., 3°C/min) artificially elevate the observed MP due to thermal lag in the thermometer/sensor.

  • Recording:

    • Onset Point: First visible liquid droplet.

    • Clear Point: Complete disappearance of solid turbidity.

Protocol B: Differential Scanning Calorimetry (Validation)

Objective: To determine the thermodynamic melting point and absolute purity.

Parameters:

  • Pan: Crimped Aluminum pan (non-hermetic unless solvate suspected).

  • Atmosphere: Nitrogen purge (50 mL/min) to prevent oxidation.

  • Ramp: 5°C/min from 25°C to 150°C (or 20°C above expected MP).

Interpretation:

  • The Onset Temperature (intersection of baseline and leading edge of the peak) is the true thermodynamic MP, not the peak maximum.

Validation Strategy & Decision Logic

To validate your result, you must prove the instrument is accurate and the sample is chemically distinct from its isomers (e.g., 4-Bromo-7-chloro-8-methylquinoline).

The "Mixed Melting Point" Technique

If you suspect your batch of 4-Bromo-8-chloro-7-methylquinoline is contaminated with an isomer (a common synthesis byproduct):

  • Mix your sample 50:50 with a known pure standard of the suspected impurity (or the target compound if validating identity).

  • Measure the MP.[1][3]

  • Result:

    • MP Depression: If the MP drops and the range widens (e.g., from 95°C to 80–90°C), the two compounds are different .

    • No Change: The compounds are identical .

Workflow Visualization

The following diagram outlines the decision logic for selecting the correct method and validating the result.

MP_Determination_Workflow Start Start: 4-Bromo-8-chloro-7-methylquinoline Sample Characterization Dry Step 1: Vacuum Dry Sample (Remove volatiles) Start->Dry Screening Step 2: Fast Capillary Scan (10°C/min) Dry->Screening Decision1 Is MP Range > 2°C? Screening->Decision1 TGA Run TGA (Check for Solvates) Decision1->TGA Yes (Broad Range) Precise Step 3: Precise Capillary Run (1.0°C/min) Decision1->Precise No (Sharp Range) DSC Run DSC (Check for Polymorphs/Purity) TGA->DSC Mass Loss < 1% Refine Recrystallize Sample TGA->Refine Mass Loss > 1% DSC->Refine Low Purity DSC->Precise High Purity Refine->Dry Validate Step 4: Validation (Calibration Std or Mixed MP) Precise->Validate Final Final Reportable MP (Onset - Clear Point) Validate->Final

Figure 1: Decision tree for melting point determination and purification validation. Blue nodes indicate preparation, Yellow decision points, Red advanced analysis, and Green final validation steps.

Data Reporting & Acceptance Criteria

When publishing or documenting the MP for 4-Bromo-8-chloro-7-methylquinoline, use the following format to ensure E-E-A-T compliance:

ParameterAcceptance Criteria
Reported Value Range (e.g., 94.2 – 95.1°C)
Heating Rate Must be stated (e.g., "Determined at 1°C/min")
Instrument Calibration Validated against USP Standards (e.g., Vanillin or Acetanilide) within ±0.5°C
State "Corrected" or "Uncorrected" (Automated systems are usually corrected)

Note on Reference Standards: Since CAS 1700192-55-7 is a specialized building block, a "literature MP" may not be widely established in public pharmacopeia. You must establish the "In-House Reference Standard" by:

  • Synthesizing/purchasing a batch.

  • Confirming purity via HPLC (>98%) and NMR.

  • Determining MP via DSC (Onset).

  • Using this batch to validate future capillary measurements.

References

  • United States Pharmacopeia (USP). <741> Melting Range or Temperature. [Link]

  • Mettler Toledo. Melting Point Determination: Principle and Method. [Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CAS 1700192-55-7 (4-Bromo-8-chloro-7-methylquinoline). [Link]

  • Stanford Research Systems. Determination of Melting Points According to Pharmacopeia. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.